4-Bromo-2-(bromomethyl)-1-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHETZDTVQBIWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451500 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-06-7 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(bromomethyl)-1-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene
Document ID: TG-BBI-20251227 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS No: 495414-06-7) is a tri-substituted aromatic compound featuring bromine and iodine atoms on the benzene ring, with a bromomethyl group.[1][2][3] This structural arrangement makes it a highly valuable and versatile building block in organic synthesis.[4] The differential reactivity of the C-I, C-Br, and benzylic C-Br bonds allows for selective, sequential functionalization in various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and dye industries.[5]
This document provides a comprehensive technical guide for the laboratory-scale synthesis of this compound from its precursor, 4-Bromo-2-iodo-1-methylbenzene, via a radical-initiated benzylic bromination.
Synthesis Pathway and Mechanism
The synthesis proceeds via a Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS). The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under thermal conditions.
The overall reaction is as follows:
4-Bromo-2-iodo-1-methylbenzene + NBS --(AIBN, Heat)--> this compound + Succinimide
The process involves three key stages:
-
Initiation: Thermal decomposition of AIBN generates 2-cyano-2-propyl radicals.[6]
-
Propagation: The initiator radical abstracts a hydrogen atom from NBS to form a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 4-Bromo-2-iodo-1-methylbenzene to form a stable benzyl radical and HBr. The generated HBr reacts with NBS to produce a bromine molecule (Br₂). Finally, the benzyl radical reacts with Br₂ to form the desired product and a new bromine radical, continuing the chain reaction.
-
Termination: The reaction concludes when radicals combine.
Logical Reaction Diagram
Caption: Logical relationship between reactants, conditions, and products.
Experimental Protocol
This protocol details the synthesis of this compound from 4-Bromo-2-iodo-1-methylbenzene.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | 296.93 | 5.00 g | 16.84 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 3.30 g | 18.52 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.14 g | 0.84 | 0.05 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed | - | - |
| Brine (Saturated NaCl aq) | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-iodo-1-methylbenzene (5.00 g, 16.84 mmol), N-Bromosuccinimide (3.30 g, 18.52 mmol), and Azobisisobutyronitrile (0.14 g, 0.84 mmol).
-
Add 100 mL of acetonitrile to the flask.
-
Attach a reflux condenser, ensuring a steady flow of cooling water. Purge the system with an inert gas (nitrogen or argon).
-
Reaction Execution: With vigorous stirring, heat the mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
The succinimide byproduct will precipitate as a white solid. Remove the solid by vacuum filtration through a Buchner funnel, and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the resulting crude residue in dichloromethane (approx. 100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and wash it with a small portion of dichloromethane.
-
Concentrate the final filtrate using a rotary evaporator to yield the crude product, which is typically an off-white or pale yellow solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.
Expected Results
-
Yield: 75-90%
-
Appearance: White to pale yellow solid.[3]
-
Storage: Store in a dark place under an inert atmosphere at 2-8°C.[7]
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound (Product): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): An oxidizer that may cause fire in contact with combustible materials.[8][9] It is corrosive and causes skin and serious eye irritation.[8][10][11] May cause an allergic skin reaction.[12] Handle with care and avoid contact with moisture.[10]
-
Azobisisobutyronitrile (AIBN): Considered an explosive compound that decomposes upon heating above 65°C, releasing flammable and toxic nitrogen gas.[6][13] Heating may cause a fire.[14] It is harmful if swallowed or inhaled.[14][15] Keep away from heat and open flames.[14]
-
Solvents (Acetonitrile, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation of vapors and ensure the procedure is conducted away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][16] Remove contaminated clothing.[11]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[11][16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[16][17] If breathing is difficult, administer oxygen.
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[8] Do not allow the chemical to enter drains.[11]
Dispose of all chemical waste in accordance with local, regional, and national regulations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:495414-06-7 | Chemsrc [chemsrc.com]
- 3. This compound - CAS:495414-06-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-Bromo-1-(bromomethyl)-2-iodobenzene [myskinrecipes.com]
- 5. lookchem.com [lookchem.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. carlroth.com [carlroth.com]
- 13. honrel.com [honrel.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS 495414-06-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(bromomethyl)-1-iodobenzene is a trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group alongside differentially reactive bromo and iodo substituents on the benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a solid at room temperature. The quantitative data available for this compound are summarized in the table below, providing a quick reference for its key physical and chemical properties.
| Property | Value |
| CAS Number | 495414-06-7 |
| Molecular Formula | C₇H₅Br₂I |
| Molecular Weight | 375.83 g/mol |
| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg |
| Purity | Commonly available at ≥95% |
Synthesis and Spectroscopic Data
A general workflow for a potential synthesis is outlined below:
Spectroscopic data, such as ¹H NMR, is crucial for the characterization of this compound. While a full spectrum is not publicly available, chemical shift predictions can be made based on the structure.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its trifunctional nature allows for a series of sequential and regioselective reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a bromo and an iodo substituent on the aromatic ring is of particular significance. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for selective cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, to be performed at the iodo-position while leaving the bromo-position intact for subsequent transformations. The bromomethyl group can then be used for nucleophilic substitution reactions.
This hierarchical reactivity is a powerful tool for the efficient synthesis of highly substituted aromatic compounds, which are common motifs in drug molecules.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general procedure for a related transformation, the synthesis of 1-bromo-4-iodobenzene via diazotization of 4-bromoaniline, is provided below to illustrate a common synthetic technique for preparing polyhalogenated aromatics.
Representative Synthesis of a Dihalogenated Benzene: 1-Bromo-4-iodobenzene
Disclaimer: This is a representative protocol for a similar compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.
Materials:
-
4-Bromoaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Potassium Iodide
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 4-bromoaniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Add the potassium iodide solution to the freshly prepared diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature. Gentle heating may be applied to ensure complete reaction.
-
The crude product will precipitate as a solid. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-bromo-4-iodobenzene.
Safety and Handling
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three distinct reactive sites allows for the strategic and efficient construction of complex, highly substituted aromatic molecules. While detailed synthetic procedures for this specific compound are not widely published, its potential for use in sequential, palladium-catalyzed cross-coupling reactions makes it a compound of high interest for researchers and drug development professionals. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.
In-Depth Technical Guide: Molecular Weight of 4-Bromo-2-(bromomethyl)-1-iodobenzene
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight determination for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene, a crucial parameter for experimental design and analysis in research and development.
Compound Identification
The first step is to ascertain the precise molecular formula from the chemical name.
-
Core Structure: The "-benzene" suffix indicates a C₆ aromatic ring.
-
Substituents:
-
1-iodo- : An iodine atom (I) is attached to the first carbon of the ring.
-
4-Bromo- : A bromine atom (Br) is attached to the fourth carbon.
-
2-(bromomethyl)- : A -CH₂Br group is attached to the second carbon.
-
By assembling these components, the molecular formula is determined to be C₇H₅Br₂I .[1][2][3][4][5]
Atomic Weight Data
To calculate the molecular weight, the standard atomic weights of the constituent elements are required. These values are based on isotopic abundances.
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Bromine | Br | ~79.904[6][7][8][9] |
| Iodine | I | ~126.904[10][11][12] |
Note: The atomic weights for Carbon[13][14][15][16] and Hydrogen[17][18][19][20][21] are well-established values.
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.
MW = (7 × AW_C) + (5 × AW_H) + (2 × AW_Br) + (1 × AW_I)
Substituting the atomic weights:
-
MW = (7 × 12.011) + (5 × 1.008) + (2 × 79.904) + (1 × 126.904)
-
MW = 84.077 + 5.040 + 159.808 + 126.904
-
MW ≈ 375.829 g/mol
Commercial suppliers of this compound report a molecular weight of approximately 375.82 g/mol or 375.83 g/mol .[1][2][3][5]
Data Summary
The quantitative data for this compound is summarized below.
| Parameter | Value |
| Molecular Formula | C₇H₅Br₂I |
| Molar Mass | ~375.83 g/mol |
| Elemental Composition | |
| Carbon (C) | 7 atoms |
| Hydrogen (H) | 5 atoms |
| Bromine (Br) | 2 atoms |
| Iodine (I) | 1 atom |
Logical Workflow for Molecular Weight Determination
The process for determining the molecular weight of a chemical compound from its name is a sequential and logical workflow. This can be visualized as follows:
Caption: Workflow for calculating molecular weight from a chemical name.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 495414-06-7 [sigmaaldrich.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. byjus.com [byjus.com]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Iodine History, Symbol & Properties | Study.com [study.com]
- 12. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. byjus.com [byjus.com]
- 14. Atomic/Molar mass [westfield.ma.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. quora.com [quora.com]
- 19. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 20. Hydrogen - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene, a key intermediate in organic synthesis with applications in the pharmaceutical and dye industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its structural characteristics based on spectroscopic data.
Core Chemical Data
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅Br₂I. Its structure features a benzene ring with bromo, bromomethyl, and iodo substituents, making it a versatile building block in medicinal chemistry and material science. The presence of multiple, distinct halogen atoms allows for selective functionalization in various cross-coupling reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₂I | [1] |
| Molecular Weight | 375.83 g/mol | [1] |
| CAS Number | 495414-06-7, 885681-96-9 | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Purity | Typically ≥98% | [2] |
Structural Analysis and Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The benzylic protons (-CH₂Br) would appear as a singlet, typically downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the six aromatic carbons would be in the downfield region. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different halogen substituents.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons (m, 3H), Benzylic protons (-CH₂Br, s, 2H) |
| ¹³C NMR | 7 distinct signals: 1 aliphatic (-CH₂Br), 6 aromatic |
| IR (cm⁻¹) | Aromatic C-H stretching, C=C stretching, C-Br stretching, C-I stretching |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms and one iodine atom |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. Key absorptions would include C-H stretching from the aromatic ring, C=C stretching vibrations of the benzene ring, and distinct absorptions corresponding to the C-Br and C-I bonds.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one iodine atom (isotope ¹²⁷I). Fragmentation patterns would likely involve the loss of bromine and iodine atoms, as well as the bromomethyl group.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the diazotization and bromination of a substituted aniline, followed by a free-radical bromination of the benzylic methyl group.[1]
Synthesis of 2-Bromo-4-iodotoluene from 2-Methyl-4-iodoaniline
-
Diazotization: 2-methyl-4-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of sulfuric acid and cooled to 10-15 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt solution. The reaction is typically stirred for 1 hour.[1]
-
Bromination (Sandmeyer-type reaction): In a separate vessel, cuprous bromide (0.55 equivalents) is mixed with hydrobromic acid and heated to 85-90 °C. The freshly prepared diazonium salt solution is then added dropwise to this mixture.[1]
Synthesis of this compound from 2-Bromo-4-iodotoluene
-
Free-Radical Bromination: 2-Bromo-4-iodotoluene (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.3 equivalents) are dissolved in a suitable solvent like dichloromethane. The mixture is heated to 50-60 °C.[1]
-
N-bromosuccinimide (NBS) (1.6 equivalents) is then added portion-wise to the reaction mixture. The reaction progress is monitored, and upon completion (typically around 10 hours), the product is isolated.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[1]
Logical Workflow for Synthesis
The synthetic pathway described above can be visualized as a logical workflow.
Caption: A logical workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[3] Its utility stems from the differential reactivity of the aryl and benzylic halides, allowing for sequential and selective chemical transformations. This makes it an important building block for creating complex molecular architectures found in various drug candidates.[3] While specific signaling pathways directly involving this compound are not documented, its role as a precursor in the synthesis of biologically active molecules is well-established. Researchers can leverage its reactivity to explore novel chemical space in the development of new therapeutic agents.[3]
References
Spectroscopic Analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene (C₇H₅Br₂I). Due to the limited availability of public experimental spectra for this specific molecule, this document combines theoretical predictions based on established spectroscopic principles with generalized, industry-standard experimental protocols. This guide is intended to serve as a robust reference for the characterization and identification of this compound in a research and development setting.
Compound Overview
IUPAC Name: this compound Molecular Formula: C₇H₅Br₂I Molecular Weight: 375.83 g/mol CAS Number: 495414-06-7
This compound is a polyhalogenated aromatic hydrocarbon, a class of molecules often used as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Accurate spectroscopic characterization is critical for confirming its identity and purity.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparing with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (adjacent to Iodine) |
| ~ 7.5 - 7.7 | Doublet of Doublets | 1H | Aromatic H (between Br and I) |
| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic H (adjacent to Bromomethyl) |
| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br (Bromomethyl) |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | C-Br (Aromatic) | Deshielded by electronegative Br. |
| ~ 135 - 140 | C-CH₂Br (Aromatic) | Substituted aromatic carbon. |
| ~ 130 - 135 | CH (Aromatic) | Aromatic methine carbon. |
| ~ 125 - 130 | CH (Aromatic) | Aromatic methine carbon. |
| ~ 100 - 105 | C-I (Aromatic) | Strong shielding due to the "heavy atom effect" of Iodine.[1] |
| ~ 30 - 35 | -CH₂Br (Bromomethyl) | Aliphatic carbon attached to Bromine. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands Sample Preparation: KBr Pellet or Thin Solid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250 - 1200 | Strong | C-H In-plane Bending |
| 1050 - 1000 | Strong | C-Br (Aromatic) Stretch |
| 850 - 800 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |
| 700 - 600 | Medium-Strong | C-Br (Aliphatic) Stretch |
| ~ 500 | Medium | C-I Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z Value | Ion | Comments |
| 374/376/378 | [M]⁺ | Molecular ion peak cluster. The characteristic 1:2:1 intensity ratio is due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] |
| 295/297 | [M - Br]⁺ | Loss of one bromine atom. |
| 218 | [M - Br - I]⁺ | Loss of a bromine and an iodine atom. |
| 139 | [C₇H₅Br]⁺ | Fragment corresponding to the brominated aromatic ring. |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectral data described above.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[4] Ensure the solid is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
IR Spectrum Acquisition (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5][6]
-
Film Deposition: Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[7]
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.[8]
Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS). ESI is a "soft" ionization technique that typically keeps the molecular ion intact.[10][11]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 amu) in positive ion mode.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Solid.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. homework.study.com [homework.study.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of Functional Groups in 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(bromomethyl)-1-iodobenzene is a versatile tri-functionalized aromatic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive analysis of the differential reactivity of its three key functional groups: the iodo, bromo, and bromomethyl moieties. Understanding the chemoselectivity of these groups under various reaction conditions is paramount for designing efficient and selective synthetic routes. This document outlines the relative reactivity of each functional group, provides detailed experimental protocols for selective transformations, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound offers three distinct reaction centers, enabling a wide range of chemical transformations. The presence of two different aryl halides (iodo and bromo) and a benzylic halide (bromomethyl) allows for sequential and site-selective functionalization. This capability is highly valuable in the synthesis of polysubstituted aromatic compounds, which are common motifs in drug candidates and functional materials. The strategic manipulation of these functional groups is dependent on a nuanced understanding of their intrinsic reactivity and the selection of appropriate reaction conditions.
Relative Reactivity of Functional Groups
The reactivity of the three halogenated functional groups in this compound is dictated by the nature of the carbon-halogen bond and the type of reaction being performed. A general hierarchy of reactivity can be established for the most common classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step. The established order of reactivity for aryl halides is:
Therefore, in this compound, the iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction temperature, it is possible to selectively functionalize the iodo group while leaving the bromo and bromomethyl groups intact.[1][2]
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this molecule can occur at two positions: the aromatic ring (nucleophilic aromatic substitution, SNAr) and the benzylic carbon (SN1 or SN2).
-
Aryl Halides (Bromo and Iodo groups): Nucleophilic aromatic substitution on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strongly electron-withdrawing groups on the aromatic ring, which are absent in this molecule.[3]
-
Benzylic Halide (Bromomethyl group): In contrast, the bromomethyl group is highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms.[3][4][5][6] The benzylic carbocation intermediate in an SN1 pathway is stabilized by the adjacent aromatic ring, and the primary nature of the carbon makes it accessible for SN2 attack.
Therefore, under typical nucleophilic substitution conditions, the bromomethyl group is by far the most reactive site .
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The reactivity of organic halides towards magnesium follows the order:
R-I > R-Br > R-Cl [7]
Consequently, the iodo group is the most likely site for the formation of a Grignard reagent. However, the high reactivity of the resulting Grignard reagent could potentially lead to side reactions with the other functional groups in the molecule, necessitating careful control of reaction conditions.
Quantitative Data Presentation
The following tables summarize the expected chemoselectivity and typical yields for various reactions involving this compound, based on established principles of reactivity for polyhalogenated aromatic compounds.
Table 1: Selective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Target Functional Group | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Major Product | Expected Yield |
| Suzuki Coupling | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-90 | 4-Bromo-2-(bromomethyl)-1-aryl-benzene | Good to High |
| Stille Coupling | Iodo | Pd(PPh₃)₄ | - | Toluene | 80-100 | 4-Bromo-2-(bromomethyl)-1-aryl/vinyl-benzene | Good to High |
| Buchwald-Hartwig Amination | Iodo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 | N-(4-Bromo-2-(bromomethyl)phenyl)amine | Good |
| Suzuki Coupling | Bromo | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 4-Aryl-2-(bromomethyl)-1-iodobenzene | Moderate to Good |
Table 2: Selective Nucleophilic Substitution and Grignard Reactions
| Reaction Type | Target Functional Group | Reagent | Solvent | Temperature (°C) | Expected Major Product | Expected Yield |
| Nucleophilic Substitution | Bromomethyl | NaN₃ | DMF | 25-40 | 1-(Azidomethyl)-4-bromo-2-iodobenzene | High |
| Nucleophilic Substitution | Bromomethyl | KCN | Ethanol/H₂O | Reflux | 2-(4-Bromo-2-iodophenyl)acetonitrile | High |
| Nucleeophilic Substitution | Bromomethyl | NaOEt | Ethanol | 25-50 | 4-Bromo-1-(ethoxymethyl)-2-iodobenzene | High |
| Grignard Formation | Iodo | Mg | THF (anhydrous) | 0-25 | 4-Bromo-2-(bromomethyl)phenylmagnesium iodide | Moderate |
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of this compound. These protocols are based on established methodologies for similar polyhalogenated compounds and may require optimization for this specific substrate.
Selective Suzuki Coupling at the Iodo Position
Objective: To selectively couple an arylboronic acid at the C-I bond.
Reaction Scheme:
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Selective Nucleophilic Substitution at the Bromomethyl Position
Objective: To selectively substitute the benzylic bromine with a nucleophile (e.g., azide).
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Diagram 1: Reactivity Hierarchy of Functional Groups
Caption: Reactivity order of functional groups in this compound.
Diagram 2: Experimental Workflow for Sequential Cross-Coupling
Caption: Workflow for sequential Suzuki coupling of this compound.
Diagram 3: Competing Reaction Pathways
Caption: Divergent reactivity of this compound under different conditions.
Conclusion
This compound is a highly valuable building block for organic synthesis due to the distinct and predictable reactivity of its three functional groups. The C-I bond is the most susceptible to palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the C-Br bond at the benzylic position is exceptionally reactive towards nucleophilic substitution. The aryl C-Br bond is the least reactive of the three, typically requiring more forcing conditions for cross-coupling. This differential reactivity allows for a modular and sequential approach to the synthesis of complex, highly substituted aromatic compounds. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. quora.com [quora.com]
- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 7. adichemistry.com [adichemistry.com]
solubility of 4-Bromo-2-(bromomethyl)-1-iodobenzene in organic solvents
An In-depth Technical Guide on the Solubility of 4-Bromo-2-(bromomethyl)-1-iodobenzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of this compound. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information on the expected solubility based on the behavior of structurally similar halogenated aromatic hydrocarbons. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
Physicochemical Properties
This compound is a polysubstituted aromatic compound. Its structure, featuring a benzene ring with bromine, iodine, and a bromomethyl group, largely dictates its solubility characteristics. The presence of multiple halogen atoms and a hydrocarbon framework suggests that it is a nonpolar, hydrophobic molecule.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be soluble in nonpolar and sparingly soluble in polar organic solvents, while being virtually insoluble in water. Halogenated organic compounds are generally soluble in nonpolar organic solvents and biological lipids.[1] The large, nonpolar structure of the molecule is the dominant factor determining its solubility.
The expected qualitative solubility in a range of common organic solvents is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Soluble | Favorable van der Waals interactions between the nonpolar solvent and the aromatic ring and halogen atoms of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderately Soluble | Dipole-dipole interactions can occur with the polarizable halogen atoms, but the overall nonpolar character of the molecule may limit high solubility. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The energy required to break the hydrogen bonds of the protic solvent is not sufficiently compensated by the weak interactions with the nonpolar solute. |
| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule prevents the formation of favorable interactions with the highly polar water molecules. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric shake-flask method is recommended. This method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.01 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a glass vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required may vary depending on the solvent and the compound's properties.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the sedimented solid, it is advisable to filter the supernatant through a syringe filter compatible with the organic solvent.
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the dish or vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent has been completely removed, reweigh the dish or vial containing the dry solute.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solid per volume of solvent. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of the supernatant taken
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination.
Logical Relationship of Solubility
The following diagram illustrates the logical relationships governing the solubility of a compound like this compound.
Caption: Factors influencing solubility.
References
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2-(bromomethyl)-1-iodobenzene, with a focus on its discovery, synthesis, and key experimental protocols. While a singular "discovery" paper for this specific molecule is not readily apparent in surveyed literature, its synthesis logically follows established and documented chemical transformations. This guide outlines the most plausible synthetic pathway, drawing from analogous procedures reported for structurally similar compounds.
Chemical Identity and Properties
This compound is a tri-substituted aromatic compound containing bromo, bromomethyl, and iodo functional groups. These characteristics make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where the differential reactivity of the carbon-halogen bonds can be exploited for sequential chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 495414-06-7 | N/A |
| Molecular Formula | C₇H₅Br₂I | N/A |
| Molecular Weight | 375.83 g/mol | N/A |
| Synonyms | 5-Bromo-2-iodobenzyl bromide | [1] |
Plausible Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process, starting from a commercially available precursor. This proposed pathway is supported by patented methods for analogous compounds.[2] The overall synthetic scheme is illustrated below.
Caption: Plausible two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and represent a likely method for the preparation of this compound.
Step 1: Synthesis of 4-Bromo-2-iodotoluene
This step involves the conversion of 4-bromo-2-methylaniline to 4-bromo-2-iodotoluene via a Sandmeyer-type reaction. The process includes diazotization of the amine followed by iodination.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of the key intermediate.
Methodology:
-
Diazotization: 4-Bromo-2-methylaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-bromo-2-iodotoluene, is then purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This final step involves the free-radical bromination of the methyl group of 4-bromo-2-iodotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Methodology:
-
Reaction Setup: 4-Bromo-2-iodotoluene is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄), in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: N-bromosuccinimide and a catalytic amount of AIBN are added to the solution.[2]
-
Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp or a high-wattage incandescent bulb) to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product, this compound, can be further purified by recrystallization or column chromatography.
Quantitative Data
While specific yield and characterization data for the direct synthesis of this compound are not available in the public literature, the following table provides expected data based on analogous reactions and supplier information.
Table 2: Expected Reaction Parameters and Product Specifications
| Parameter | Step 1: 4-Bromo-2-iodotoluene | Step 2: this compound |
| Typical Yield | 60-80% | 70-90% |
| Purity (typical) | >95% (after chromatography) | >97% (after recrystallization) |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | Expected aromatic and methyl signals | Expected aromatic and benzylic CH₂ signals |
| ¹³C NMR (CDCl₃, δ) | Expected aromatic and methyl signals | Expected aromatic and benzylic CH₂ signals |
| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak |
Applications in Research and Development
This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of three distinct halogenated sites with differential reactivity allows for its use in sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the synthesis of highly functionalized and complex molecular architectures, which are often key scaffolds in the development of novel pharmaceutical agents and functional materials. For example, it can be used as an intermediate in the synthesis of pharmaceuticals and dyes.[3]
References
Theoretical Studies on 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Review of Available Data
An extensive search of scientific literature and chemical databases reveals a significant gap in theoretical and computational studies for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene. While basic chemical and physical properties are documented, in-depth theoretical analyses regarding its molecular structure, reactivity, and electronic properties are not publicly available.
Currently, the available information is primarily limited to what is provided by chemical suppliers. This includes fundamental data necessary for the identification and handling of the compound.
Chemical and Physical Properties
A summary of the basic properties of this compound is presented below. This information is a compilation from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 495414-06-7 | [1][2] |
| Molecular Formula | C₇H₅Br₂I | [1][2] |
| Molecular Weight | 375.83 g/mol | [2] |
| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg | [1] |
It is important to note that other related but distinct compounds, such as those with chloro or fluoro substitutions, have some publicly available computed properties. For instance, 4-Bromo-2-(chloromethyl)-1-iodobenzene has a reported molecular weight of 331.37 g/mol .[3] Similarly, various isomers and related halogenated benzene derivatives are documented in chemical databases.[4][5][6][7]
Availability and Synthesis
This compound is available from several commercial suppliers, indicating that methods for its synthesis exist.[1][2][8][9][10] Some sources describe its utility as an intermediate in the synthesis of pharmaceuticals and dyes, highlighting its potential reactivity and value in developing more complex molecular structures.[11]
Future Outlook
The absence of theoretical studies on this compound presents an opportunity for future research. Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into its electronic structure, conformational analysis, and reactivity. Such studies would be beneficial for researchers, scientists, and professionals in drug development by enabling a deeper understanding of its chemical behavior and potential applications.
Due to the lack of available data, it is not possible to provide detailed experimental protocols for theoretical calculations or to generate visualizations of signaling pathways or experimental workflows as requested. The scientific community would benefit from further research into the theoretical aspects of this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. This compound | 495414-06-7 [sigmaaldrich.com]
- 3. 4-Bromo-2-(chloromethyl)-1-iodobenzene | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-BROMO-2-FLUORO-1-IODOBENZENE | CAS 105931-73-5 [matrix-fine-chemicals.com]
- 7. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound - CAS:495414-06-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. lookchem.com [lookchem.com]
Methodological & Application
Application Note: Regioselective Sonogashira Coupling of 4-Bromo-2-(bromomethyl)-1-iodobenzene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4][5][6]
For drug development professionals and researchers, the ability to selectively functionalize complex, poly-substituted aromatic scaffolds is of paramount importance. The substrate 4-Bromo-2-(bromomethyl)-1-iodobenzene offers a compelling case for regioselective synthesis. It possesses three distinct carbon-halogen bonds: an aryl iodide, an aryl bromide, and a benzylic bromide. The established reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][7] This differential reactivity allows the Sonogashira coupling to be directed with high precision to the most reactive C–I bond, leaving the less reactive C–Br and C(sp³)–Br bonds available for subsequent orthogonal transformations.
This document provides detailed application notes and a comprehensive experimental protocol for the regioselective Sonogashira coupling of this compound with terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] The reaction proceeds through two interconnected catalytic cycles. The key to the regioselectivity in the case of this compound lies in the oxidative addition step of the palladium cycle. The C–I bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C–Br bond, especially under mild conditions such as room temperature.[1] The benzylic bromide, while reactive in nucleophilic substitutions, does not typically participate in the Sonogashira catalytic cycle.[9][10]
By controlling the reaction temperature, the coupling can be performed exclusively at the iodine-substituted position.
Caption: Logical diagram illustrating the reaction selectivity.
Experimental Protocol
This section details a general procedure for the selective Sonogashira coupling of this compound with a representative terminal alkyne.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Oven-dried round-bottom flask or tube |
| Terminal Alkyne (1.1 - 1.2 eq) | Magnetic stirrer and stir bar |
| Dichlorobis(triphenylphosphine)palladium(II) | Inert atmosphere setup (Nitrogen/Argon) |
| Copper(I) Iodide (CuI) (1-5 mol%) | Syringes for liquid transfer |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Standard glassware for workup |
| Anhydrous solvent (THF or DMF) | Rotary evaporator |
| Diethyl ether or Ethyl acetate | Silica gel for chromatography |
| Saturated aqueous NH₄Cl solution | Thin Layer Chromatography (TLC) plates |
| Brine (Saturated aqueous NaCl) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Reaction Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Procedure
-
Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5 minutes. Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 0.2 M relative to the aryl halide) via syringe. Sequentially add triethylamine (2.5 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC by observing the consumption of the starting aryl iodide. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the selective Sonogashira coupling based on analogous reactions with polyhalogenated substrates.[11][12] Yields are representative and may vary depending on the specific alkyne used and the purity of the reagents.
| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenyl | 2 | 3 | Et₃N (2.5) | THF | RT | 3 | 85-95 |
| 2 | 4-Methoxyphenyl | 2 | 3 | Et₃N (2.5) | THF | RT | 4 | 80-90 |
| 3 | 1-Hexynyl | 2 | 3 | DIPA (3.0) | DMF | RT | 5 | 75-85 |
| 4 | Trimethylsilylacetyl | 2 | 3 | Et₃N (2.5) | THF | RT | 2 | >90 |
Note: RT = Room Temperature. DIPA = Diisopropylamine.
Conclusion
The Sonogashira coupling provides a highly efficient and regioselective method for the functionalization of this compound. By leveraging the inherent reactivity difference between the aryl iodide and aryl bromide moieties, a terminal alkyne can be selectively installed at the C-1 position under mild, copper/palladium co-catalyzed conditions. The resulting product, a versatile building block containing both a less reactive aryl bromide and a benzylic bromide, is primed for further diversification, making this protocol highly valuable for applications in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Chemoselective Suzuki-Miyaura Reaction of 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note details the chemoselective Suzuki-Miyaura reaction of 4-Bromo-2-(bromomethyl)-1-iodobenzene. The inherent reactivity difference between aryl iodides and aryl bromides allows for a highly selective coupling at the carbon-iodine bond, leaving the bromo and bromomethyl functionalities intact for subsequent transformations. This selectivity is crucial for the efficient synthesis of complex, multi-functionalized molecules, a common requirement in medicinal chemistry and materials science.
The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which dictates the selective outcome of the reaction on polyhalogenated substrates.[1] This protocol provides a robust method for the synthesis of 4-bromo-2-(bromomethyl)-1,1'-biphenyl derivatives, which are valuable intermediates in the development of novel pharmaceuticals and organic materials.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of an aryl iodide in the presence of an aryl bromide, based on analogous reactions with 1-bromo-4-iodobenzene. These conditions are expected to be directly applicable to this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Arylboronic Acid | Product | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Phenylboronic acid | 4-Bromo-2-(bromomethyl)-1,1'-biphenyl | >90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 4-Methoxyphenylboronic acid | 4-Bromo-2-(bromomethyl)-4'-methoxy-1,1'-biphenyl | ~95[2] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 3-Tolylboronic acid | 4-Bromo-2-(bromomethyl)-3'-methyl-1,1'-biphenyl | High |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 120 | 10 | Naphthalene-1-boronic acid | 1-(4-Bromo-2-(bromomethyl)phenyl)naphthalene | High |
Experimental Protocols
This section provides a detailed methodology for the chemoselective Suzuki-Miyaura reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the degassed solvent system. A common and effective mixture is a 4:1:1 ratio of toluene:ethanol:water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-2-(bromomethyl)-1,1'-biphenyl derivative.
Mandatory Visualizations
Diagram 1: Reaction Scheme
Caption: General scheme of the chemoselective Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Diagram 3: Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Synthesis of Heterocyclic Compounds from 4-Bromo-2-(bromomethyl)-1-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-Bromo-2-(bromomethyl)-1-iodobenzene as a versatile starting material. This tri-functionalized benzene ring offers a unique platform for the construction of diverse scaffolds of significant interest in medicinal chemistry and materials science. The differential reactivity of the iodo, bromo, and bromomethyl groups allows for selective and sequential transformations, enabling the targeted synthesis of complex molecules.
Application Notes
The heterocyclic scaffolds that can be synthesized from this compound, namely isoindolinones, phthalans, sultams, isoquinolines, and benzothiophenes, are prevalent in a wide range of biologically active compounds and functional materials.
-
6-Bromo-isoindolin-1-ones: The isoindolinone core is a key feature in a variety of natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer and anti-inflammatory properties.[1][2] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery.[3]
-
6-Bromo-1,3-dihydroisobenzofurans (Phthalans): Phthalans and their derivatives have shown a range of biological activities including antioxidant, antifungal, and anti-platelet aggregation effects.[4] The bromo-substituted phthalan core can be further elaborated to explore structure-activity relationships for the development of novel therapeutic agents.
-
6-Bromo-2,1-benzoxathiane-1,1-dioxides (Sultams): Sultams are cyclic sulfonamides that are considered isosteres of lactams and are found in compounds with anti-inflammatory and other medicinal properties. The development of synthetic routes to novel sultam scaffolds is an active area of research in drug discovery.
-
7-Bromo-isoquinoline Derivatives: The isoquinoline framework is a prominent scaffold in natural alkaloids and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions.[5][6] The bromo-substituent at the 7-position can be readily modified using modern cross-coupling methodologies to produce a variety of analogs for pharmacological evaluation.[7]
-
6-Bromo-benzo[b]thiophenes: Benzothiophenes are important sulfur-containing heterocycles found in numerous pharmaceuticals and organic electronic materials.[8] They exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] The bromo-functionalization allows for the synthesis of derivatives with tailored electronic and biological properties.[8]
Synthetic Pathways Overview
The strategic synthesis of these heterocycles from this compound hinges on the selective reaction of its three functional groups. The general approaches involve intramolecular cyclization reactions, where the benzylic bromide acts as an electrophile, and a nucleophile is generated on a side chain that has been installed at the ortho position (the original site of the iodine atom). The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a key principle exploited in these syntheses.
Caption: General workflow for the synthesis of various heterocycles.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound. These protocols are based on established synthetic transformations of analogous compounds and have been adapted for the specific starting material.
Protocol 1: Synthesis of 6-Bromo-2-aryl-isoindolin-1-one
This protocol describes a two-step synthesis involving an initial Sonogashira coupling to introduce an alkyne, followed by a base-mediated intramolecular cyclization of an in situ generated amide.
Step 1a: Sonogashira Coupling
Caption: Reaction scheme for the Sonogashira coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 407.82 | 1.0 | 1.0 |
| Arylacetylene | - | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et3N) | 101.19 | 3.0 | 3.0 |
| Toluene/THF (3:1) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add the solvent mixture (Toluene/THF, 10 mL) and triethylamine (3.0 mmol).
-
Add the arylacetylene (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 1b: Amidation and Intramolecular Cyclization
Caption: Synthesis of the isoindolinone core.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Bromo-2-(bromomethyl)-1-(arylethynyl)benzene | - | 1.0 | 1.0 |
| Primary Amine | - | 1.5 | 1.5 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | 73.09 | 10 mL | - |
Procedure:
-
Dissolve the product from Step 1a (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add the primary amine (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-Bromo-2-aryl-isoindolin-1-one derivative.
Protocol 2: Synthesis of 6-Bromo-1,3-dihydroisobenzofuran (Phthalan)
This protocol outlines a one-pot procedure involving a Suzuki coupling to introduce a hydroxymethyl group, followed by an acid-catalyzed intramolecular etherification.
Caption: One-pot synthesis of the phthalan ring system.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 407.82 | 1.0 | 1.0 |
| 2-(Hydroxymethyl)phenylboronic acid | 151.95 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| Potassium phosphate (K3PO4) | 212.27 | 3.0 | 3.0 |
| Toluene/H2O (4:1) | - | 10 mL | - |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 0.1 |
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), 2-(hydroxymethyl)phenylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Add the toluene/water solvent mixture (10 mL).
-
Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.
-
Cool the reaction to room temperature and add p-toluenesulfonic acid (0.1 mmol).
-
Stir the mixture at 80 °C for 2 hours to facilitate the intramolecular cyclization.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: Synthesis of 6-Bromo-benzo[b]thiophene
This protocol details a transition-metal-free synthesis via reaction with sodium sulfide followed by an intramolecular nucleophilic substitution.
Caption: Synthesis of the benzothiophene scaffold.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 407.82 | 1.0 | 1.0 |
| Sodium sulfide nonahydrate (Na2S·9H2O) | 240.18 | 1.2 | 1.2 |
| Dimethylformamide (DMF) | 73.09 | 10 mL | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add sodium sulfide nonahydrate (1.2 mmol) in one portion.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (30 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford 6-Bromo-benzo[b]thiophene.
Quantitative Data Summary
The following table summarizes expected yields for the synthesis of various heterocyclic compounds based on literature precedents for analogous starting materials. Actual yields may vary depending on the specific substrates and reaction conditions.
| Heterocyclic Product | Synthetic Method | Expected Yield (%) |
| 6-Bromo-2-phenyl-isoindolin-1-one | Sonogashira coupling / Cyclization | 60-75 |
| 6-Bromo-1,3-dihydroisobenzofuran | Suzuki coupling / Intramolecular Etherification | 70-85 |
| 6-Bromo-benzo[b]thiophene | Reaction with Na2S / Cyclization | 55-70 |
Disclaimer: The provided protocols and expected yields are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromoisoindolin-1-one | 675109-26-9 | Benchchem [benchchem.com]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
The Versatile Building Block: 4-Bromo-2-(bromomethyl)-1-iodobenzene in Organic Electronics
Introduction
4-Bromo-2-(bromomethyl)-1-iodobenzene is a highly functionalized aromatic compound that holds significant promise as a versatile building block for the synthesis of novel organic semiconductors. Its unique trifunctional nature, featuring bromo, bromomethyl, and iodo substituents, offers multiple reactive sites for a variety of chemical transformations. This allows for the precise engineering of molecular architectures to create advanced materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The strategic placement of these different halogen atoms enables selective and sequential reactions, providing a powerful tool for the synthesis of complex conjugated polymers and small molecules with tailored optoelectronic properties.
While direct applications of this compound in published organic electronics research are not yet widely documented, its structural motifs are analogous to other halogenated precursors commonly employed in the field. Based on established synthetic methodologies for related compounds, this document provides detailed application notes and hypothetical protocols for its use in creating high-performance organic electronic materials.
Key Properties and Synthetic Potential
The utility of this compound as a building block stems from the differential reactivity of its functional groups. The iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for constructing the conjugated backbones of organic semiconductors. The bromo group offers a second site for similar cross-coupling reactions under slightly more vigorous conditions, allowing for the creation of branched or cross-linked structures. The bromomethyl group provides a reactive handle for post-polymerization modification or for the introduction of solubilizing side chains, which are crucial for solution-based processing of organic electronic materials.
The logical workflow for utilizing this building block is depicted below:
Caption: Synthetic pathway from monomer to device.
Application in Organic Field-Effect Transistors (OFETs)
In the design of materials for OFETs, achieving high charge carrier mobility and a high on/off ratio are primary goals. The rigid, planar backbone that can be constructed using this compound through polymerization is conducive to efficient intermolecular π-π stacking, which is essential for charge transport.
Hypothetical Performance Data
The following table summarizes the expected performance of a hypothetical donor-acceptor (D-A) copolymer synthesized using this compound as a key monomer. This data is extrapolated from literature on similar high-mobility polymers.
| Property | Value | Conditions |
| Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs | Bottom-gate, top-contact OFET |
| On/Off Ratio | > 10⁶ | Vd = -60 V |
| Threshold Voltage (Vt) | -5 to -15 V | |
| Optical Bandgap (E_opt) | 1.8 - 2.2 eV | UV-Vis spectroscopy of thin film |
| HOMO Level | -5.0 to -5.4 eV | Cyclic Voltammetry |
| LUMO Level | -3.0 to -3.4 eV | Calculated from HOMO and E_opt |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol describes a hypothetical synthesis of a copolymer where this compound is first functionalized with a solubilizing alkyl chain and then polymerized with a dithiophene-benzothiadiazole (DTBT) monomer.
Workflow for Copolymer Synthesis
Caption: Synthesis of a D-A copolymer.
Materials:
-
This compound
-
2-Octyldodecanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate
-
Anhydrous 1,4-Dioxane
-
4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1][2][3]thiadiazole (DTBT-dibromide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous Sodium Carbonate Solution
-
Toluene
Procedure:
-
Side-chain Alkylation: To a solution of this compound (1 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) at 0 °C. Stir for 30 minutes, then add 2-octyldodecanol (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Borylation of the Iodo-position: In a glovebox, combine the alkylated product (1 eq.), bis(pinacolato)diboron (1.5 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (3 eq.) in anhydrous 1,4-dioxane. Degas the mixture and heat at 80 °C for 16 hours. After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic phase, concentrate, and purify by chromatography to yield the boronic ester monomer.
-
Suzuki Polycondensation: To a Schlenk flask, add the boronic ester monomer (1 eq.), DTBT-dibromide (1 eq.), and Pd(PPh₃)₄ (0.02 eq.). Add anhydrous toluene and a 2M aqueous solution of sodium carbonate. Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction at 90 °C for 48 hours under an argon atmosphere. End-cap the polymer by adding phenylboronic acid, followed by bromobenzene.
-
Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Collect the solid by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform and reprecipitate into methanol. Dry the final polymer under vacuum.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
Device Fabrication Workflow
Caption: OFET fabrication process.
Procedure:
-
Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrates by ultrasonication in deionized water, acetone, and isopropanol, and then dry under a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing the substrates in a 10 mM solution of OTS in toluene for 20 minutes. Rinse with fresh toluene and anneal at 120 °C for 30 minutes.
-
Active Layer Deposition: Prepare a 5 mg/mL solution of the synthesized polymer in chloroform. Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Annealing: Anneal the polymer thin film at 150 °C for 30 minutes in a nitrogen-filled glovebox to improve the molecular ordering and remove residual solvent.
-
Electrode Deposition: Deposit 50 nm gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation. The channel length (L) and width (W) can be defined by the mask, for example, L = 50 µm and W = 1000 µm.
-
Characterization: Measure the electrical characteristics of the OFETs in a nitrogen atmosphere using a semiconductor parameter analyzer.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced organic semiconductors. Its trifunctional nature allows for the creation of complex and highly tunable molecular structures. The protocols and expected performance data presented here, based on established principles of organic electronics, provide a roadmap for researchers to unlock the potential of this versatile molecule in developing next-generation organic electronic devices. Further experimental work is necessary to validate these projections and fully establish the role of this compound in the field of organic electronics.
References
Application Notes: Strategic Use of 4-Bromo-2-(bromomethyl)-1-iodobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Bromo-2-(bromomethyl)-1-iodobenzene is a highly versatile trifunctional building block for the synthesis of complex pharmaceutical intermediates. Its utility stems from the differential reactivity of its three key functional groups: a highly reactive benzylic bromide, a reactive aryl iodide, and a less reactive aryl bromide. This hierarchical reactivity allows for selective and sequential chemical transformations, such as cross-coupling and nucleophilic substitution reactions, enabling the efficient construction of intricate molecular architectures common in active pharmaceutical ingredients (APIs). This document provides detailed protocols for the application of this compound in key synthetic transformations relevant to drug discovery and development.
Key Applications:
-
Sequential Cross-Coupling Reactions: The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively functionalized, leaving the C-Br bond intact for subsequent transformations.
-
Synthesis of Heterocyclic Scaffolds: The benzylic bromide moiety serves as a reactive handle for nucleophilic substitution, facilitating the construction of various heterocyclic systems, such as carbazoles.
-
Construction of Biaryl Moieties: This building block is particularly useful in the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals, including angiotensin II receptor antagonists.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-2-iodobenzyl bromide |
| CAS Number | 885681-96-9 |
| Molecular Formula | C₇H₅Br₂I |
| Molecular Weight | 403.83 g/mol |
| Appearance | Off-white to light yellow solid |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond
This protocol describes the selective reaction of a terminal alkyne at the more reactive carbon-iodine bond of this compound, leaving the aryl bromide and benzylic bromide moieties intact for further functionalization.[1]
Reaction Scheme:
References
Application Notes and Protocols for Regioselective Reactions of 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective reactions of 4-Bromo-2-(bromomethyl)-1-iodobenzene, a versatile building block in organic synthesis. The presence of three distinct halogenated carbon centers—an aryl iodide, an aryl bromide, and a benzylic bromide—allows for a programmed and selective functionalization, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.
Principles of Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for a hierarchical approach to its functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki, Buchwald-Hartwig): The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond in this compound is the most reactive site for these transformations, allowing for selective coupling at this position while leaving the aryl bromide and benzylic bromide intact.[1][2]
-
Nucleophilic Substitution Reactions: The benzylic bromide (the bromomethyl group) is highly susceptible to nucleophilic attack, proceeding readily through an S_N2 or S_N1-like mechanism due to the stabilization of the transition state by the adjacent aromatic ring. This reactivity is significantly greater than that of the aryl halides, which are generally unreactive towards nucleophilic aromatic substitution without strong activation.
-
Grignard Reagent Formation: The formation of a Grignard reagent is also regioselective. Halogen-metal exchange with reagents like isopropylmagnesium chloride (i-PrMgCl) typically occurs preferentially at the more reactive aryl iodide or aryl bromide position over the benzylic bromide. Direct reaction with magnesium metal can be less selective and may lead to mixtures of products, including Wurtz-type coupling.
Data Presentation: Regioselective Reactions
The following table summarizes the expected regioselective reactions of this compound with representative quantitative data extrapolated from analogous systems.
| Reaction Type | Reagents and Conditions | Major Product Structure | Product Name | Expected Yield (%) |
| Sonogashira Coupling | Terminal Alkyne (1.1 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, rt | ![]() | 4-Bromo-2-(bromomethyl)-1-(alkynyl)benzene | >90 |
| Suzuki Coupling | Arylboronic Acid (1.2 eq.), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), Cs₂CO₃ (2 eq.), Toluene/H₂O, 80 °C | ![]() | 4-Bromo-1-aryl-2-(bromomethyl)benzene | 80-95 |
| Buchwald-Hartwig Amination | Amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq.), Toluene, 100 °C | ![]() | N-(4-Bromo-2-(bromomethyl)phenyl)amine | 70-90 |
| Nucleophilic Substitution (Cyanation) | KCN (1.2 eq.), EtOH/H₂O, reflux | ![]() | 2-(4-Bromo-2-iodophenyl)acetonitrile | >90 |
| Nucleophilic Substitution (Azidation) | NaN₃ (1.5 eq.), DMF, rt | ![]() | 1-(Azidomethyl)-4-bromo-2-iodobenzene | >90 |
Experimental Protocols
Regioselective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the aryl iodide position.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[1]
-
The filtrate is then washed sequentially with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Regioselective Suzuki Coupling at the C-I Bond
This protocol details the selective arylation at the C-I position using an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Degassed Toluene and Water (10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add the degassed toluene and water mixture.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-16 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Regioselective Buchwald-Hartwig Amination at the C-I Bond
This protocol describes the selective C-N bond formation at the aryl iodide position.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq.)
-
Anhydrous and degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous and degassed toluene.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Selective Nucleophilic Substitution at the Benzylic Bromide
This protocol outlines the substitution of the benzylic bromide with a cyanide nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Potassium cyanide (KCN) (1.2 eq.) (Caution: Highly Toxic!)
-
Ethanol/Water mixture (e.g., 9:1)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the ethanol/water mixture.
-
Add potassium cyanide. Handle KCN with extreme caution in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Regioselective reactions of this compound.
Caption: A potential sequential functionalization workflow.
References
Application Notes and Protocols for Nucleophilic Substitution on the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting nucleophilic substitution reactions on substrates containing a bromomethyl group. The methodologies outlined are foundational for the synthesis of a variety of important functional groups, including ethers, primary amines, azides, and thioethers. The protocols are based on established synthetic transformations and are presented with quantitative data to aid in experimental planning and execution.
Introduction
The bromomethyl group is a versatile functional handle in organic synthesis. As a primary alkyl halide, it is highly susceptible to S(_N)2 reactions, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group.[1][2] This reactivity allows for the straightforward introduction of a wide range of functionalities, making it a valuable moiety in the construction of complex molecules, including pharmaceutical intermediates and final drug substances. This guide details protocols for several common and useful nucleophilic substitution reactions on bromomethyl-containing compounds, using benzyl bromide as a model substrate due to its prevalence in synthetic chemistry.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the S(_N)2 reaction of an alkoxide with a primary alkyl halide.[3][4][5]
General Reaction
R-CH(_2)-Br + R'-O(^-)Na(^+) → R-CH(_2)-O-R' + NaBr
Experimental Protocol: Synthesis of 2-Butoxynaphthalene
This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane, illustrating a typical Williamson ether synthesis.[6]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
1-Bromobutane
-
Ice
Procedure:
-
In a reaction vial, dissolve 150 mg (1.04 mmol) of 2-naphthol in ethanol.
-
Add 87 mg of crushed solid sodium hydroxide to the solution to form the naphthoxide nucleophile.[6]
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
After cooling the solution to at least 60 °C, add 0.15 mL (1.35 mmol) of 1-bromobutane via syringe.
-
Reheat the reaction mixture to reflux for 50 minutes.
-
Cool the reaction vial and transfer the contents to a small Erlenmeyer flask.
-
Add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.[6]
Quantitative Data:
| Substrate | Nucleophile Precursor | Base | Alkyl Halide | Solvent | Reaction Time | Yield (%) |
| 2-Naphthol | 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | 1 hour | 50-95[5] |
| Benzyl Alcohol | Benzyl Alcohol | KOH | Benzyl Bromide | None | 35 hours | 81[7] |
Workflow Diagram:
Protocol 2: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation that can occur with ammonia.[8][9][10] The reaction utilizes potassium phthalimide as an ammonia surrogate.[11]
General Reaction
R-CH(_2)-Br + C(_8)H(_4)O(_2)NK → R-CH(_2)-N(CO)(_2)C(_6)H(_4) → R-CH(_2)-NH(_2)
Experimental Protocol: Synthesis of Benzylamine
This protocol details the synthesis of benzylamine from benzyl bromide using the Gabriel synthesis.[12]
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Benzyl chloride (or benzyl bromide)
-
Hydrazine hydrate (85%)
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
Step 1: N-Alkylation
-
In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.[12]
-
Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Cool the reaction mixture and add water to precipitate the N-benzylphthalimide.
-
Collect the crude product by suction filtration. A typical yield of crude product is 28-31 g (72-79%).[12]
Step 2: Hydrazinolysis
-
In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.[12]
-
Reflux the mixture for 1 hour.
-
After cooling, add concentrated sodium hydroxide to make the solution strongly alkaline.
-
Extract the mixture with two 40-mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the ether and evaporate the solvent.
-
Distill the residual oil to collect pure benzylamine (boiling point 183-186 °C). The expected yield is 60-70%.[12]
Quantitative Data:
| Substrate | Nucleophile | Base | Solvent | Reaction Time (Alkylation) | Yield (%) |
| Benzyl Chloride | Phthalimide | K(_2)CO(_3) | None | 2 hours | 72-79 (N-benzylphthalimide)[12] |
| Benzyl Chloride | Potassium Phthalimide | - | DMF | 10 min (at 80°C) | ~100 (N-benzylphthalimide)[13] |
| 1-Bromobutane | Potassium Phthalimide | - | DMF | - | High |
Workflow Diagram:
Protocol 3: Synthesis of Organic Azides
The reaction of a bromomethyl compound with sodium azide is an efficient method for the synthesis of organic azides. This is a classic S(_N)2 reaction where the azide anion acts as a potent nucleophile.[14]
General Reaction
R-CH(_2)-Br + NaN(_3) → R-CH(_2)-N(_3) + NaBr
Experimental Protocol: Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide from benzyl bromide in dimethyl sulfoxide (DMSO).[15]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve 2.0 mL (16.84 mmol) of benzyl bromide in 40 mL of DMSO.
-
Add 1.64 g (25.26 mmol) of solid sodium azide to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add 75 mL of water to the reaction mixture. Note: This may be an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield benzyl azide as a clear oil. The expected yield is approximately 73%.[15]
Quantitative Data:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzyl Bromide | Sodium Azide | DMSO | Ambient | Overnight | 73[15] |
| Benzyl Bromide | Sodium Azide | DMSO | Room Temp. | 5 hours | 99[14] |
| Benzyl Bromide | Sodium Azide | DMF | Room Temp. | 12 hours | up to 99[14] |
Workflow Diagram:
Protocol 4: Synthesis of Thioethers (Sulfides)
The synthesis of thioethers can be achieved by the reaction of a bromomethyl compound with a thiolate nucleophile, analogous to the Williamson ether synthesis. A convenient one-pot procedure involves the in situ generation of the thiol from thiourea, thus avoiding the handling of malodorous thiols.[16]
General Reaction
R-CH(_2)-Br + R'-S(^-)Na(^+) → R-CH(_2)-S-R' + NaBr
Experimental Protocol: One-Pot Synthesis of Symmetrical and Unsymmetrical Benzyl Thioethers
This protocol outlines a general one-pot synthesis of benzyl thioethers from benzyl halides and thiourea.[16]
Materials:
-
Benzyl bromide (or other benzyl halide)
-
Thiourea
-
Methanol
-
Sodium hydroxide (NaOH)
-
Second benzyl halide (for unsymmetrical thioethers)
-
Dichloromethane
Procedure:
-
In a reaction flask, combine 1.1 equivalents of thiourea and 1 equivalent of the first benzyl bromide in methanol.
-
Heat the mixture to reflux. The reaction is typically complete within 3-4 hours.
-
Add 3 equivalents of solid sodium hydroxide to the reaction mixture and continue to reflux for 2-3 hours to generate the thiolate.
-
For symmetrical thioethers: Continue refluxing for another 8-16 hours.
-
For unsymmetrical thioethers: After cooling to room temperature, add 0.85 equivalents of the second benzyl halide and heat to reflux for 8-16 hours.
-
After cooling, partition the reaction mixture between aqueous sodium hydroxide and dichloromethane.
-
Separate the organic layer, dry it, and concentrate to obtain the thioether product.
Quantitative Data:
| Substrate 1 | Substrate 2 | Base | Solvent | Reaction Time | Yield (%) |
| Benzyl Bromide | Benzyl Bromide | NaOH | Methanol | ~24 hours | High |
| Benzyl Bromide | 4-Methylbenzyl Bromide | NaOH | Methanol | ~24 hours | High |
Workflow Diagram:
References
- 1. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. brainly.com [brainly.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging the unique reactivity of 4-Bromo-2-(bromomethyl)-1-iodobenzene in various palladium-catalyzed cross-coupling reactions. The presence of three distinct carbon-halogen bonds (C-I, C-Br aryl, and C-Br benzyl) allows for programmed, sequential functionalization, making this a highly valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed processes. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br (aryl) > C-Cl, with benzylic C-Br bonds also exhibiting high reactivity. This predictable selectivity enables the targeted modification of the iodine-substituted position while leaving the aryl bromide and bromomethyl groups available for subsequent transformations.
I. Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. With this compound, this reaction can be performed with high selectivity at the more reactive C-I bond.
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 4-Bromo-2-(bromomethyl)-1-(phenylethynyl)benzene | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | RT | 6 | 4-Bromo-2-(bromomethyl)-1-(hex-1-yn-1-yl)benzene | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 40 | 3 | 4-Bromo-2-(bromomethyl)-1-((trimethylsilyl)ethynyl)benzene | 95 |
| 4 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Dioxane | 50 | 5 | 4-Bromo-1-((trimethylsilyl)ethynyl)-2-(bromomethyl)benzene | 93 |
Note: Yields are representative and may vary based on specific experimental conditions and the purity of reagents.
Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
To the stirred solution, add phenylacetylene (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 4-Bromo-2-(bromomethyl)-1-(phenylethynyl)benzene.
Reaction Pathway: Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
II. Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide. Similar to the Sonogashira reaction, the Suzuki coupling can be directed to the C-I bond of this compound with high selectivity.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromo-2-(bromomethyl)-1,1'-biphenyl | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 4-Bromo-4'-methoxy-2-(bromomethyl)-1,1'-biphenyl | 85 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 4-Bromo-2-(bromomethyl)-1-(thiophen-2-yl)benzene | 82 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 24 | 3-(4-Bromo-2-(bromomethyl)phenyl)pyridine | 78 |
Note: Yields are representative and may vary based on specific experimental conditions and the purity of reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and degassed water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (8 mL) and degassed water (2 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-Bromo-2-(bromomethyl)-1,1'-biphenyl.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
III. Selective Heck Reaction at the C-I Bond
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The C-I bond of this compound can be selectively coupled with various alkenes.
Quantitative Data: Representative Heck Coupling Reactions
| Entry | Alkene Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | (E)-1-(4-Bromo-2-(bromomethyl)phenyl)-2-phenylethene | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 18 | (E)-Butyl 3-(4-bromo-2-(bromomethyl)phenyl)acrylate | 80 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 36 | (E)-1-(4-Bromo-2-(bromomethyl)phenyl)oct-1-ene | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (3) | P(Cy)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 48 | 3-(4-Bromo-2-(bromomethyl)phenyl)cyclohex-1-ene | 65 |
Note: Yields are representative and may vary based on specific experimental conditions and the purity of reagents.
Experimental Protocol: Selective Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Procedure:
-
To a dry sealed reaction tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to give (E)-1-(4-Bromo-2-(bromomethyl)phenyl)-2-phenylethene.
Reaction Pathway: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
IV. Selective Buchwald-Hartwig Amination at the C-I Bond
The Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction can be selectively performed at the C-I position of this compound.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 4-(4-Bromo-2-(bromomethyl)phenyl)morpholine | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | N-(4-Bromo-2-(bromomethyl)phenyl)aniline | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Toluene | 100 | 20 | N-((4-Bromo-2-(bromomethyl)phenyl)methyl)aniline | 79 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | K₂CO₃ | Dioxane | 110 | 30 | 1-(4-Bromo-2-(bromomethyl)phenyl)-1H-indole | 75 |
Note: Yields are representative and may vary based on specific experimental conditions and the purity of reagents.
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox, to a dry vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 4-(4-Bromo-2-(bromomethyl)phenyl)morpholine.
Reaction Pathway: Buchwald-Hartwig Amination
Applications of 4-Bromo-2-(bromomethyl)-1-iodobenzene in Materials Science: A Precursor for Advanced Functional Materials
Introduction
4-Bromo-2-(bromomethyl)-1-iodobenzene is a versatile trifunctional aromatic compound with significant potential as a building block in materials science. Its unique structure, featuring three distinct reactive sites—an iodo, a bromo, and a bromomethyl group—offers chemists a powerful tool for the precise construction of complex organic molecules and polymers. While specific, detailed applications in materials science for this exact molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility in the synthesis of a variety of functional materials, particularly in the realm of organic electronics and polymer chemistry. This document outlines the potential applications, supported by general protocols for the key chemical transformations it can undergo.
Predicted Applications in Materials Science
The strategic arrangement of the iodo, bromo, and bromomethyl groups on the benzene ring allows for a stepwise and selective functionalization, making this compound an attractive precursor for:
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Conjugated Polymers for Organic Electronics: The dihalogenated aromatic core is an ideal starting point for the synthesis of conjugated polymers used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for the controlled growth of polymer chains. The C-I bond is typically more reactive, enabling selective initial coupling, followed by a subsequent reaction at the C-Br site.
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Functionalized Polyarylenes: The bromomethyl group (-CH₂Br) serves as a reactive site for introducing a wide array of functional side chains onto a polymer backbone. This can be achieved either by functionalizing the monomer before polymerization or by post-polymerization modification. These side chains can be tailored to tune the material's solubility, morphology, and electronic properties.
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Precursors for Complex Aromatic Systems: This compound can be used to synthesize complex, multi-ring aromatic structures that are the core components of many advanced materials. Through sequential cross-coupling and substitution reactions, researchers can build tailored molecules with specific optical and electronic properties.
Key Chemical Transformations and Protocols
The utility of this compound in materials synthesis is predicated on the selective reactivity of its functional groups. Below are generalized protocols for the key reactions this molecule is expected to undergo.
1. Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond compared to the C-Br bond, this reaction can be performed selectively at the 1-position.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Addition of Reagents: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
2. Suzuki Coupling at the C-Br Bond
Following the initial functionalization at the C-I position, the remaining C-Br bond can be used for a subsequent Suzuki cross-coupling reaction to introduce an aryl or vinyl group.
Experimental Protocol:
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Reaction Setup: In a Schlenk flask, dissolve the bromo-functionalized intermediate (1.0 eq.) and the desired boronic acid or ester (1.1-1.5 eq.) in a suitable solvent system (e.g., a mixture of toluene and water).
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Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-20 minutes.
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Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq.).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until TLC indicates the consumption of the starting material.
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Work-up: After cooling to room temperature, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: After removing the solvent under reduced pressure, purify the product by column chromatography or recrystallization.
3. Functionalization via the Bromomethyl Group
The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of side chains.
Experimental Protocol:
-
Reaction Setup: Dissolve the starting material containing the bromomethyl group in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine) (1.1-2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.
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Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the final product by column chromatography.
Visualizing Synthetic Pathways
The sequential reactivity of this compound can be visualized as a synthetic workflow.
Caption: Sequential functionalization workflow for this compound.
Quantitative Data
As there are no specific materials synthesized from this compound reported in the literature, no quantitative data on material properties can be provided at this time. The following table is a placeholder for the types of data that would be relevant for materials derived from this precursor.
| Material Property | Expected Range/Value | Characterization Technique |
| Thermal Stability (Td5) | 250-450 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 100-250 °C | Differential Scanning Calorimetry (DSC) |
| HOMO/LUMO Energy Levels | -5.0 to -6.0 eV / -2.0 to -3.5 eV | Cyclic Voltammetry (CV), UV-Vis Spectroscopy |
| Charge Carrier Mobility | 10-5 to 10-1 cm²/Vs | Organic Field-Effect Transistor (OFET) measurements |
| Photoluminescence Quantum Yield (PLQY) | 10-80% | Integrating Sphere Photoluminescence Spectroscopy |
Conclusion
This compound represents a highly promising, yet underexplored, building block for materials science. Its trifunctional nature allows for a high degree of synthetic control, enabling the construction of complex and precisely functionalized organic materials. The general protocols provided herein for key transformations such as Sonogashira and Suzuki couplings, and nucleophilic substitution, offer a foundational approach for researchers and scientists to begin exploring the potential of this versatile precursor in the development of next-generation organic electronic and polymeric materials. Further research is warranted to synthesize and characterize novel materials from this compound and to fully elucidate its potential in various material applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the radical bromination of 4-bromo-2-iodo-1-methylbenzene using N-bromosuccinimide (NBS).
Issue 1: Low or No Product Yield
Question: My reaction is showing a low yield or no formation of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in a benzylic bromination reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:
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Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for initiating the reaction. If it has degraded due to improper storage or age, the reaction will not proceed.
-
Solution: Use a fresh batch of the radical initiator. Ensure it is stored according to the manufacturer's recommendations, typically in a cool, dark place.
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-
Insufficient Reaction Temperature: Radical chain reactions require a specific activation energy to begin. The reaction mixture needs to be heated to the decomposition temperature of the initiator.
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Solution: Ensure the reaction is heated to reflux, which is a common condition for these reactions.[1] The choice of solvent will dictate the reflux temperature.
-
-
Presence of Radical Inhibitors: Certain impurities in the starting materials or solvent can act as radical scavengers, quenching the reaction.
-
Solution: Use freshly distilled solvents and purified starting materials. Ensure all glassware is thoroughly cleaned and dried to remove any potential inhibitors.
-
-
Poor Quality of NBS: Impure N-bromosuccinimide can lead to inconsistent results.
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Solution: Use high-purity NBS. If you suspect impurities, you can recrystallize the NBS from water.
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Issue 2: Formation of Multiple Brominated Byproducts
Question: My analysis shows the presence of significant amounts of 4-bromo-2-(dibromomethyl)-1-iodobenzene and other over-brominated species. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of di- and tri-brominated byproducts is a common challenge in benzylic bromination. Here are strategies to enhance the selectivity for the desired mono-brominated product:
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Stoichiometry of NBS: Using an excess of NBS is a primary cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use NBS in a 1:1 or slightly less than stoichiometric ratio to the starting material (4-bromo-2-iodo-1-methylbenzene).
-
-
Reaction Time: Prolonged reaction times can lead to the bromination of the desired product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when the formation of the desired product appears to plateau.
-
-
Slow Addition of NBS: Adding all the NBS at once can create localized high concentrations, promoting over-bromination.
-
Solution: Add the NBS portion-wise over the course of the reaction. This maintains a low, steady concentration of the brominating agent.
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Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate this compound from the starting material and the dibrominated byproduct. What are the recommended purification methods?
Answer:
Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.
-
Column Chromatography: This is the most effective method for separating compounds with close polarities.
-
Solution: Use a long silica gel column with a shallow gradient of a non-polar eluent system (e.g., hexanes and ethyl acetate). Careful selection of the solvent system is critical for achieving good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Solution: Choose a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures. A mixture of solvents might be necessary to achieve the desired solubility profile.
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Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 4-bromo-2-iodo-1-methylbenzene.
Q2: What is the mechanism of the reaction?
A2: The reaction proceeds via a free radical chain mechanism known as the Wohl-Ziegler reaction. It involves three main stages: initiation, propagation, and termination. A radical initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from the starting material. The resulting benzylic radical reacts with a bromine source to form the product and another bromine radical, which continues the chain.
Q3: What are the recommended solvents for this reaction?
A3: Non-polar solvents are typically used for Wohl-Ziegler brominations. Carbon tetrachloride (CCl4) has been traditionally used, but due to its toxicity and environmental concerns, other solvents like cyclohexane, acetonitrile, or benzene are now more common.[1] The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I initiate the reaction?
A4: The reaction is typically initiated using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in combination with heat or UV light.[1]
Q5: What are the main byproducts to expect?
A5: The primary byproduct is the over-brominated compound, 4-bromo-2-(dibromomethyl)-1-iodobenzene. Depending on the reaction conditions, trace amounts of other brominated species may also be formed.
Quantitative Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound. Please note that these are generalized data based on typical Wohl-Ziegler reactions and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| NBS (equivalents) | 1.0 | 1.2 | 0.9 | Higher equivalents can lead to increased formation of the dibromo-byproduct. Using slightly less than one equivalent can improve selectivity for the mono-bromo product, but may result in incomplete conversion of the starting material. |
| Radical Initiator | AIBN (0.1 eq) | Benzoyl Peroxide (0.1 eq) | AIBN (0.05 eq) | Both AIBN and benzoyl peroxide are effective. The choice may depend on the reaction temperature and solvent. Lowering the initiator concentration might slow down the reaction but can sometimes improve selectivity. |
| Solvent | Carbon Tetrachloride | Acetonitrile | Cyclohexane | CCl4 often gives good yields but is toxic. Acetonitrile and cyclohexane are common alternatives. The polarity of the solvent can affect the reaction kinetics and selectivity. |
| Temperature | Reflux (77°C for CCl4) | Reflux (82°C for ACN) | Reflux (81°C for Cyclohexane) | The reaction should be run at the reflux temperature of the chosen solvent to ensure efficient decomposition of the radical initiator and propagation of the radical chain reaction. |
| Reaction Time | 4 hours | 6 hours | Monitored by TLC | Reaction time should be optimized by monitoring the consumption of the starting material. Prolonged reaction times increase the risk of over-bromination. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-bromo-2-iodo-1-methylbenzene
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N-bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Anhydrous solvent (e.g., acetonitrile or cyclohexane)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and heat source
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-iodo-1-methylbenzene (1.0 eq) in the chosen anhydrous solvent.
-
Add N-bromosuccinimide (1.0-1.1 eq) and the radical initiator (0.05-0.1 eq) to the flask.
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Place the flask under an inert atmosphere.
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Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of the multifunctional substrate, 4-Bromo-2-(bromomethyl)-1-iodobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound, focusing on achieving high selectivity for the reaction at the aryl iodide position.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and copper(I) iodide. Ensure proper storage to prevent degradation. Consider using a more active pre-catalyst. |
| Insufficient Reaction Temperature | While selectivity for the C-I bond is favored at lower temperatures, some activation is still necessary. If no reaction is observed at room temperature, gradually increase the temperature in 10-20°C increments.[1] |
| Poor Quality of Reagents/Solvents | Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[2] Ensure the purity of the alkyne and the amine base. |
| Catalyst Poisoning | Impurities in the starting materials or reagents can poison the palladium catalyst. Purify the starting materials if necessary. |
Issue 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Recommended Solution |
| Reaction at the Aryl Bromide | The primary factor for selectivity is the inherent reactivity difference (C-I > C-Br).[1] To favor reaction at the iodide, maintain a low reaction temperature (room temperature is a good starting point). Avoid prolonged reaction times after the consumption of the starting iodide. |
| Reaction Involving the Bromomethyl Group | The benzylic bromide is susceptible to nucleophilic attack by the amine base. Use a sterically hindered base (e.g., diisopropylethylamine) to minimize this side reaction. Alternatively, consider protecting the bromomethyl group if it is not essential for subsequent steps. |
Issue 3: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.[3] |
| High Copper(I) Concentration | While Cu(I) is a co-catalyst, it also promotes Glaser coupling.[1] Use the minimum effective amount of the copper source (e.g., 1-5 mol%). |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction. |
| Inherent Substrate/Alkyne Tendency for Homocoupling | Switch to a copper-free Sonogashira protocol. This is often the most effective way to eliminate Glaser coupling.[3] |
Issue 4: Observation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Reductive Dehalogenation | The replacement of a halogen with a hydrogen atom can occur. Ensure strictly anaerobic conditions and use high-purity, anhydrous solvents. |
| Quaternary Ammonium Salt Formation | The benzylic bromide can react with the amine base (e.g., triethylamine) to form a quaternary ammonium salt.[4] Use a more sterically hindered base like diisopropylethylamine (DIPEA). |
| Decomposition of Starting Material or Product | Avoid excessive heating and prolonged reaction times, which can lead to the degradation of the sensitive bromomethyl group. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different halide positions on this compound in a Sonogashira coupling?
A1: The expected order of reactivity for palladium-catalyzed cross-coupling reactions is Aryl Iodide > Aryl Bromide.[1] The benzylic bromide is generally not reactive under Sonogashira conditions for C-C bond formation but can undergo other side reactions. Therefore, the primary reaction should selectively occur at the C-I bond.
Q2: How can I ensure selective coupling at the iodine position?
A2: To achieve high selectivity, it is crucial to control the reaction conditions. Milder conditions, such as room temperature and shorter reaction times, will favor the reaction at the more reactive C-I bond.[1] Careful monitoring of the reaction by TLC or GC/MS to stop the reaction once the starting aryl iodide is consumed is recommended.
Q3: What is Glaser coupling, and how can I minimize it?
A3: Glaser coupling is the homocoupling of two terminal alkyne molecules to form a 1,3-diyne. This is a common side reaction in Sonogashira couplings, especially in the presence of a copper(I) co-catalyst and oxygen.[3] To minimize it, ensure strictly anaerobic conditions, use minimal amounts of the copper catalyst, add the alkyne slowly, or employ a copper-free protocol.
Q4: Can the bromomethyl group interfere with the reaction?
A4: Yes, the benzylic bromomethyl group is reactive and can lead to side reactions. The most common is a reaction with the amine base to form a quaternary ammonium salt, which removes the base from the catalytic cycle.[4] Using a sterically hindered base can mitigate this.
Q5: What should I do if I observe a black precipitate in my reaction?
A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand. Ensure high-purity reagents and solvents, and consider screening different ligands to stabilize the catalyst.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution for Dihaloarenes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | TEA | THF | RT | 4 | 95 | <5 | [5] |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DIPA | DMF | 50 | 6 | 88 | ~10 | [6] |
| 3 | 1-Bromo-2-iodotoluene | 1-Hexyne | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | 80 | 12 | 85 | Not Reported | [7] |
| 4 | 1-Chloro-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | TEA | Toluene | 60 | 8 | 92 (at I) | <5 | [8] |
Note: Yields are representative and can vary based on specific experimental conditions and alkyne substrates.
Experimental Protocols
Protocol 1: Selective Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline for the selective coupling at the aryl iodide position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous, degassed THF or DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe, followed by the DIPEA.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to eliminate the formation of the Glaser homocoupling byproduct.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: The pathway of the Glaser homocoupling side reaction.
Caption: A troubleshooting workflow for the Sonogashira coupling.
Caption: Potential side reactions of the bromomethyl group.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(bromomethyl)-1-iodobenzene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar halogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route, which commonly involves the benzylic bromination of 4-bromo-2-methyl-1-iodobenzene using reagents like N-bromosuccinimide (NBS).[1][2] Potential impurities include:
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Unreacted Starting Material: 4-bromo-2-methyl-1-iodobenzene.
-
Over-brominated Byproduct: 4-bromo-2-(dibromomethyl)-1-iodobenzene.
-
Succinimide: A byproduct from the use of NBS.
-
Isomeric Impurities: Positional isomers that may form depending on the specificity of the bromination reaction.
-
Decomposition Products: Benzyl bromides can be sensitive to light and heat, potentially leading to the formation of various degradation products.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective for purifying this compound. The choice depends on the impurity profile and the desired scale of purification.
-
Recrystallization is often suitable for removing small amounts of impurities from a solid crude product, especially on a larger scale.
-
Column Chromatography is highly effective for separating the desired product from impurities with different polarities, such as the starting material and over-brominated byproducts.[3] It is particularly useful for achieving high purity on a small to medium scale.
Q3: My purified this compound is unstable and discolors over time. How can I improve its stability?
A3: Benzyl bromides can be susceptible to degradation. To enhance stability:
-
Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.
-
Solvent Removal: Ensure all residual solvents from the purification process are thoroughly removed under vacuum, as they can promote decomposition.
-
Purity: Highly pure material is generally more stable. Ensure that all impurities, especially acidic or reactive ones, have been removed.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Add more of the "good" solvent: This will keep the compound dissolved at a lower temperature.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Seed crystals: Introduce a small crystal of the pure compound to induce crystallization at a lower temperature.
-
Change solvent system: Experiment with different solvent pairs.
-
Problem: Low recovery yield.
-
Cause:
-
Using too much solvent.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent required to dissolve the crude product.
-
Optimize solvent system: Choose a solvent system where the compound has high solubility when hot and very low solubility when cold.
-
Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the product from crashing out.
-
Concentrate the mother liquor: After the first crop of crystals is collected, concentrate the filtrate and cool again to obtain a second crop.
-
Column Chromatography
Problem: Poor separation of the desired product from an impurity.
-
Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Poorly packed column.
-
-
Solution:
-
Optimize eluent polarity: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Reduce sample load: Do not overload the column. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
-
Improve column packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Quantitative Data Summary
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Recrystallization | Purity Achieved | >98% | Dependent on the initial purity of the crude material and the chosen solvent system. |
| Recovery Yield | 60-85% | Can be lower if multiple recrystallizations are required for high purity. | |
| Column Chromatography | Purity Achieved | >99% | Highly effective for removing both more and less polar impurities. |
| Eluent System (Silica Gel) | Hexane/Ethyl Acetate (e.g., 98:2 to 95:5 v/v) | The optimal ratio should be determined by TLC analysis. | |
| Rf Value (TLC) | 0.2 - 0.4 | In the optimized eluent system for good separation. |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (a "good" solvent) to dissolve the solid at room temperature.
-
Heating: Gently heat the solution on a hot plate.
-
Addition of Anti-solvent: While the solution is warm, slowly add hexane (an "anti-solvent") dropwise with swirling until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of ethyl acetate back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-(bromomethyl)-1-iodobenzene. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper storage of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, dark, and well-ventilated place.[1][2][3] For optimal long-term storage, a temperature range of 2-8°C is advised.[1] The compound should be kept away from incompatible materials, heat, and sources of ignition.[2][4] Some related compounds are also noted to be light-sensitive, so protection from direct sunlight is crucial.[5][6]
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is generally stable under the recommended storage conditions.[2] However, exposure to heat, light, or incompatible materials can lead to degradation.[2][5] The presence of two bromine atoms with differing reactivity and an iodine atom can make the molecule susceptible to certain reactions if not handled properly.[7]
Q3: What are the known incompatibilities for this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[5] It is also crucial to keep the compound away from heat and sources of ignition.[2][4]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, typically caused by fire or excessive heat, this compound may produce hazardous gases, including carbon oxides, hydrogen bromide gas, and hydrogen iodide.[2][5]
Q5: What are the key safety precautions when handling this compound?
A5: When handling this compound, it is imperative to use personal protective equipment, including gloves, eye protection, and appropriate clothing to prevent skin contact.[2][5][8] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or dust.[2][8] Avoid creating dust or aerosols.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Unexpected side products or low yield in a reaction.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method such as NMR or HPLC. If the purity is low, consider purifying the material before use. Ensure that the compound has been stored under the recommended conditions (2-8°C, dry, dark).[1]
-
-
Possible Cause 2: Reaction with atmospheric moisture.
-
Troubleshooting Step: The bromomethyl group can be susceptible to hydrolysis. Ensure that your reaction is performed under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Side reactions due to light exposure.
-
Troubleshooting Step: Some halogenated compounds are light-sensitive.[5] Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
-
Issue 2: The compound has changed in appearance (e.g., discoloration).
-
Possible Cause: Decomposition.
-
Troubleshooting Step: A change in color, such as turning from off-white to a yellowish or brownish hue, can indicate degradation. It is advisable to re-analyze the compound's purity before use. If significant degradation has occurred, the material should be disposed of according to approved waste disposal protocols.[4][6] To prevent this, always store the compound in a dark place.[1]
-
Issue 3: Inconsistent results between different batches of the compound.
-
Possible Cause: Variation in purity or presence of impurities.
-
Troubleshooting Step: Always check the certificate of analysis (COA) for each new batch. Perform an initial purity check upon receiving a new batch to ensure it meets the requirements of your experiment. If inconsistencies are found, contact the supplier.
-
Data and Protocols
Summary of Stability and Storage Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (recommended); Room temperature also cited. | [1][2] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Light | Keep in a dark place; protect from direct sunlight. | [1][5][6] |
| Ventilation | Store in a well-ventilated place. | [2][3][4] |
| Incompatibilities | Strong oxidizing agents, heat, sources of ignition. | [2][5] |
| Hazardous Decomposition | Carbon oxides, hydrogen bromide gas, hydrogen iodide. | [2][5] |
Experimental Protocol: Quality Check of this compound via ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard proton spectrum.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.
-
The chemical shift of the benzylic protons (-CH₂Br) is expected to be a singlet at approximately 4.5-4.8 ppm in CDCl₃.
-
The aromatic protons will appear as a multiplet in the range of 7.0-8.0 ppm.
-
Compare the observed spectrum with a reference spectrum to confirm the structure.
-
The presence of unexpected peaks may indicate impurities or degradation products.
-
Visualizations
Troubleshooting Workflow for Unexpected Reaction Results
A troubleshooting workflow for addressing unexpected side products or low yields in reactions involving this compound.
References
- 1. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-(bromomethyl)-1-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with the trifunctional substrate, 4-Bromo-2-(bromomethyl)-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the three halogenated positions on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is heavily influenced by the bond dissociation energy. The generally accepted order of reactivity is:
Aryl Carbon-Iodine (C-I) > Benzylic Carbon-Bromine (C(sp³)-Br) > Aryl Carbon-Bromine (C(sp²)-Br)
This inherent reactivity difference is the foundation for achieving selective functionalization of this compound. By carefully selecting the catalyst system and reaction conditions, it is possible to target each position sequentially.
Q2: How can I achieve selective cross-coupling at the aryl iodide position?
A2: Selective coupling at the C-I bond is the most straightforward transformation due to its highest reactivity.[1] Mild reaction conditions are typically sufficient. For instance, in Suzuki-Miyaura coupling, using a standard palladium catalyst like Pd(PPh₃)₄ with a carbonate base at or slightly above room temperature will favor reaction at the C-I position, leaving the aryl and benzylic bromide bonds intact.[1]
Q3: What conditions are required to selectively target the benzylic bromide?
A3: Selectively targeting the benzylic C-Br bond in the presence of the more reactive C-I bond is challenging and generally not the preferred synthetic strategy. It is more common to first react the C-I bond and then target the benzylic C-Br. However, specific ligand and catalyst combinations can influence the selectivity between C(sp²)-X and C(sp³)-X bonds. For some substrates, certain catalyst systems might show a preference for the benzylic position, but this would require careful screening and optimization.
Q4: Is it possible to perform a cross-coupling reaction at the aryl bromide position while leaving the other two positions unreacted?
A4: Due to the reactivity hierarchy, selectively reacting the aryl C-Br bond in the presence of the aryl C-I and benzylic C-Br bonds is not feasible in a single step. A sequential strategy is necessary, where the more reactive C-I and benzylic C-Br positions are functionalized first.
Q5: Can I perform a sequential, one-pot cross-coupling to functionalize multiple positions?
A5: Yes, a sequential, one-pot approach is a powerful strategy for this substrate. For example, you can perform a Sonogashira coupling at the C-I position under mild conditions. After the initial reaction is complete, a second catalyst system and coupling partner can be added to the same pot to react at the benzylic or aryl C-Br position, often requiring more forcing conditions like higher temperatures.[1]
Troubleshooting Guides
Problem 1: Lack of Selectivity in Cross-Coupling Reactions
Symptoms:
-
A mixture of products is obtained, with coupling occurring at multiple positions.
-
Low yield of the desired mono-substituted product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature is too High | High temperatures can overcome the activation energy difference between the C-I, benzylic C-Br, and aryl C-Br bonds, leading to a loss of selectivity. Solution: Start with reactions at room temperature and incrementally increase the temperature only if no reaction is observed. |
| Incorrect Catalyst System | The choice of palladium precursor and ligand is crucial for selectivity. Some ligands may promote reactivity at less favorable positions. Solution: For selective C-I coupling, a less active catalyst system such as Pd(PPh₃)₄ can be effective. For subsequent couplings at the C-Br positions, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary.[2] |
| Inappropriate Base | The strength and type of base can influence catalyst activity and selectivity. Solution: For selective C-I coupling, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[1] Stronger bases like NaOtBu may be required for the less reactive C-Br bond but could decrease selectivity if used in the initial step. |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can lead to undesired side reactions at the less reactive positions. Solution: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
Problem 2: Low or No Conversion
Symptoms:
-
The starting material remains largely unreacted.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Solution: Ensure all reagents and solvents are properly dried and degassed. Use of pre-catalysts that are more air-stable can also be beneficial. |
| Inefficient Ligand | The chosen phosphine ligand may not be suitable for the specific transformation, especially for the less reactive C-Br bonds. Solution: For challenging couplings, screen a variety of bulky and electron-rich phosphine ligands. |
| Insufficient Base Strength | For coupling at the C-Br positions, a stronger base may be required for efficient transmetalation. Solution: If using a mild base with no success, consider switching to a stronger base such as K₃PO₄ or an alkoxide base. |
| Low Reaction Temperature | While important for selectivity, the temperature may be too low to initiate the reaction, particularly for the C-Br bonds. Solution: If no reaction occurs at a lower temperature after a reasonable time, gradually increase the temperature in increments of 10-20 °C. |
Experimental Protocols: Selective Cross-Coupling of Analogous Substrates
The following protocols for the selective functionalization of 1-bromo-4-iodobenzene serve as a good starting point for developing conditions for this compound. The initial selective coupling is expected to occur at the C-I position.
Table 1: Selective Suzuki-Miyaura Coupling at the C-I Position
| Parameter | Condition | Reference |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | [3] |
| Ligand | PCy₃ HBF₄ (0.4 mol%) | [3] |
| Base | Cs₂CO₃ (2 equiv.) | [3] |
| Solvent | Toluene/H₂O (10:1) | [3] |
| Temperature | 80 °C | [3] |
| Reactants | 1-bromo-4-iodobenzene (1 equiv.), Arylboronic acid (1.1 equiv.) | [3] |
| Typical Yield | >90% of the mono-coupled product | [3] |
Table 2: Selective Sonogashira Coupling at the C-I Position
| Parameter | Condition | Reference |
| Palladium Precursor | Pd(PPh₃)₄ (2 mol%) | [1] |
| Co-catalyst | CuI (4 mol%) | [1] |
| Base | Triethylamine (TEA) | [1] |
| Solvent | THF or DMF | [1] |
| Temperature | Room Temperature | [1] |
| Reactants | 1-bromo-4-iodobenzene (1 equiv.), Terminal alkyne (1.1 equiv.) | [1] |
| Typical Yield | >90% of the mono-coupled product | [1] |
Table 3: Selective Buchwald-Hartwig Amination at the C-I Position
| Parameter | Condition | Reference |
| Nickel Catalyst | Ni(acac)₂ (0.5 mol%) | [2] |
| Activator | Phenylboronic ester (1.3 equiv.) | [2] |
| Base | K₃PO₄ (3 equiv.) | [2] |
| Solvent | Not specified | [2] |
| Temperature | Not specified | [2] |
| Reactants | 1-bromo-4-iodobenzene (1 equiv.), Amine (3 equiv.) | [2] |
| Typical Yield | 78% of the mono-aminated product | [2] |
Visualizing Reaction Selectivity and Workflow
Catalyst Selection Logic
Caption: Logic for catalyst selection based on the target reaction site.
Experimental Workflow for Sequential Cross-Coupling
Caption: A general workflow for the sequential functionalization.
References
Technical Support Center: Managing Steric Hindrance in 4-Bromo-2-(bromomethyl)-1-iodobenzene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-Bromo-2-(bromomethyl)-1-iodobenzene and its derivatives. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this polysubstituted benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what is their general order of reactivity?
A1: The molecule has three primary reactive sites for common transformations:
-
Iodine (position 1): This is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, due to the lower carbon-iodine bond strength compared to the carbon-bromine bond.[1][2]
-
Bromine (position 4): This site is less reactive than the iodine in cross-coupling reactions but can be functionalized after the iodo group has reacted.[3]
-
Bromomethyl group (position 2): This benzylic bromide is susceptible to nucleophilic substitution (SN2) reactions. However, its reactivity is significantly affected by the steric bulk of the adjacent iodine and the bromo-substituted aromatic ring.[4][5]
Q2: Why am I observing low yields in my cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodine position?
A2: Low yields in cross-coupling reactions with this substrate are often due to steric hindrance. The bulky bromomethyl group ortho to the iodine can impede the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[6] Additionally, the choice of catalyst, ligand, base, and solvent is critical for overcoming this steric barrier.[7]
Q3: I am trying to perform a nucleophilic substitution on the bromomethyl group, but the reaction is very slow. What is the cause?
A3: The slow reaction rate is primarily due to the steric hindrance from the large iodine atom at the ortho position.[4] This bulkiness physically obstructs the required "backside attack" of the nucleophile on the electrophilic carbon of the bromomethyl group in an SN2 reaction.[5]
Q4: What are the most common side reactions to be aware of when working with this molecule?
A4: Common side reactions include:
-
Homocoupling: Especially in cross-coupling reactions, where two molecules of the starting material or the organometallic reagent couple with themselves. This can be minimized by ensuring an inert atmosphere and using efficient precatalysts.[8][9]
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, particularly in the presence of aqueous bases.[7] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this.[10]
-
Elimination: With the bromomethyl group, using a strong, sterically hindered base can lead to elimination reactions.[4]
-
Reductive dehalogenation: The bromo and chloro groups can be removed by catalytic hydrogenation under neutral conditions. Bromides are more readily reduced than chlorides.[3]
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions (Suzuki/Sonogashira)
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Steric Hindrance: The bulky ortho-bromomethyl and meta-bromo substituents are impeding the oxidative addition step. | Catalyst/Ligand System: Switch to a catalyst system known to be effective for sterically hindered substrates. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or AntPhos, or N-heterocyclic carbene (NHC) ligands like IPr.[11][12] Consider using palladium precatalysts for efficient generation of the active Pd(0) species.[8] |
| Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from a Pd(II) source. | Use a Pd(0) source or an efficient precatalyst. Pre-activating the Pd(II)/ligand mixture before adding it to the reaction may also improve results.[8] | |
| Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. | Increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures.[8] | |
| Significant amount of homocoupling byproduct | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the organometallic reagent or the aryl halide. | Ensure the reaction is thoroughly degassed. Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (argon or nitrogen). |
| Protodeboronation of boronic acid (Suzuki) | Base-induced decomposition: The boronic acid is not stable under the reaction conditions. | Use a milder base such as K₃PO₄, KF, or Cs₂CO₃.[9] Alternatively, switch from a boronic acid to a more stable boronic acid pinacol ester or a potassium aryltrifluoroborate salt. [7][10] |
Slow or Incomplete Nucleophilic Substitution at the Bromomethyl Group
| Problem | Potential Cause | Recommended Solution |
| Slow reaction rate | Steric Hindrance: The ortho-iodine atom is blocking the nucleophile's access to the benzylic carbon. | Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. |
| Use a Less Bulky Nucleophile: If possible, choose a nucleophile with a smaller steric profile. | ||
| Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.[2] | ||
| Low Yield | Competing Elimination Reaction: The nucleophile may be acting as a base, leading to elimination. | Use a less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base in conjunction with a salt of the desired nucleophile. |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond
This protocol describes a general procedure for the selective coupling of a terminal alkyne at the more reactive iodine position of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling at the C-Br Bond of a Sterically Hindered Substrate
This protocol provides a general method for a Suzuki-Miyaura coupling at the less reactive bromine position, assuming the iodine has already been functionalized.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq.).
-
Catalyst and Ligand: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and a bulky phosphine ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the reaction flask, and evacuate and backfill with argon.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., toluene/water or dioxane/water) to the flask containing the solids, followed by the catalyst/ligand mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: Logical diagram of regioselective reaction pathways.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
troubleshooting guide for 4-Bromo-2-(bromomethyl)-1-iodobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(bromomethyl)-1-iodobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three reactive sites with different reactivities, allowing for selective transformations:
-
C-I (Iodo) Bond: This is the most reactive site in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][2][3]
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C(sp³)-Br (Bromomethyl) Bond: This benzylic bromide is highly susceptible to nucleophilic substitution.[4][5]
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C(sp²)-Br (Bromo) Bond: This is the least reactive site in palladium-catalyzed cross-coupling reactions compared to the C-I bond.
The general order of reactivity for the halide leaving groups in cross-coupling reactions is I > Br.[1][2][3]
Q2: How can I achieve selective reaction at one of the halogenated positions?
A2: Selective reactions can be achieved by carefully choosing the reaction type and conditions:
-
For selective reaction at the C-I bond: Use palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodo-position under controlled conditions.
-
For selective reaction at the bromomethyl group: Employ nucleophilic substitution reactions. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl halides.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Troubleshooting Guide: Cross-Coupling Reactions (Suzuki & Sonogashira)
This section provides troubleshooting for common issues encountered during Suzuki and Sonogashira coupling reactions with this compound.
Problem 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | Ensure the use of a high-purity, active palladium catalyst. For Pd(II) precatalysts like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0). Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or PCy₃·HBF₄ often improve catalytic activity.[6] |
| Insufficient Base | The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling. Ensure the use of a suitable and sufficiently strong base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like Et₃N or DIPEA). The base should be freshly opened or properly stored to avoid hydration. |
| Low Reaction Temperature | While selectivity is important, the temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 10 °C. |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. |
Problem 2: Formation of significant amounts of side products.
| Side Product | Possible Cause | Troubleshooting & Optimization |
| Homocoupling Product (Biaryl or Diyne) | Reaction with oxygen in the air (Glaser coupling in Sonogashira).[7] Use of a Pd(II) precatalyst can lead to initial homocoupling of the organoboron reagent. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. Consider using a copper-free Sonogashira protocol.[8] For Suzuki coupling, using a Pd(0) catalyst can minimize homocoupling. |
| Dehalogenated Product | The presence of a hydride source (e.g., from the solvent or base) can lead to the replacement of a halogen with hydrogen. | Use a non-protic solvent and a non-hydridic base. Lowering the reaction temperature may also reduce dehalogenation. |
| Reaction at the C-Br bond instead of C-I | Loss of selectivity due to harsh reaction conditions (e.g., high temperature, prolonged reaction time). | Reduce the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed. |
| Reaction at the Bromomethyl Group | The base used in the coupling reaction can act as a nucleophile, leading to substitution at the benzylic position. | Use a sterically hindered, non-nucleophilic base. |
Problem 3: Difficult purification of the desired product.
| Issue | Troubleshooting & Optimization |
| Co-elution of Product and Byproducts | The polarity of the desired product and side products (e.g., homocoupled product) can be very similar. |
| Product Decomposition on Silica Gel | The product may be unstable on acidic silica gel. |
Troubleshooting Guide: Nucleophilic Substitution Reactions
This section focuses on troubleshooting issues with nucleophilic substitution at the bromomethyl position.
Problem 1: Low yield of the substituted product.
| Possible Cause | Troubleshooting & Optimization |
| Weak Nucleophile | If the nucleophile is weak, the reaction may require more forcing conditions. |
| Steric Hindrance | A bulky nucleophile may react slowly. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. |
Problem 2: Formation of elimination byproducts.
| Possible Cause | Troubleshooting & Optimization |
| Strongly Basic Nucleophile | A strongly basic nucleophile can promote elimination, especially at higher temperatures. |
Experimental Protocols
General Protocol for Selective Sonogashira Coupling at the C-I Position:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[7]
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Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).[7]
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Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
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Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
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Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Substitution at the Bromomethyl Position:
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Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol/water).
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Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ (2.0 eq) may be added to scavenge the HBr formed.
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Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
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Upon completion, perform an appropriate aqueous workup. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Reaction Type | Relative Reactivity |
| Iodo | Cross-Coupling | High |
| Bromomethyl | Nucleophilic Substitution | High |
| Bromo | Cross-Coupling | Moderate |
Table 2: Spectroscopic Data for a Related Compound (1-Bromo-4-iodobenzene)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | 7.53 (d), 7.22 (d)[9] |
| ¹³C NMR | Data available in spectral databases[9] |
Note: Specific spectroscopic data for this compound should be obtained for full characterization of the starting material and products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Bromo-4-iodobenzene(589-87-7) 13C NMR spectrum [chemicalbook.com]
optimization of reaction conditions for 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is the free-radical bromination of 2-bromo-5-iodotoluene at the benzylic position. This reaction selectively brominates the methyl group attached to the aromatic ring.
Q2: Which brominating agent is recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1][2] It is favored over molecular bromine (Br₂) because it allows for a low, steady concentration of bromine radicals, which enhances the selectivity for benzylic bromination and minimizes competing side reactions such as electrophilic aromatic substitution.[1][2]
Q3: Why is a radical initiator necessary for this reaction?
A3: The reaction proceeds through a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or exposure to UV light, is required to initiate the reaction by generating the initial bromine radicals from NBS.[1][3]
Q4: What are the primary impurities or side products to be aware of?
A4: The main potential impurities include unreacted starting material (2-bromo-5-iodotoluene), the dibrominated product (4-bromo-1-iodo-2-(dibromomethyl)benzene), and succinimide, which is a byproduct of NBS. Under certain conditions, ring bromination could occur, but this is less common with NBS under radical conditions.
Q5: What are the typical purification methods for the final product?
A5: The crude product is often purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. If significant amounts of impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocol: Synthesis of this compound
This protocol details a standard procedure for the benzylic bromination of 2-bromo-5-iodotoluene.
Materials:
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2-bromo-5-iodotoluene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane, acetonitrile)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-iodotoluene (1.0 equivalent) in carbon tetrachloride (or another appropriate solvent).
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Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.
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Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their typical ranges for the benzylic bromination of substituted toluenes, which can be adapted for 2-bromo-5-iodotoluene.
| Parameter | Recommended Range | Rationale & Considerations |
| Equivalents of NBS | 1.05 - 1.2 eq. | A slight excess of NBS ensures complete consumption of the starting material. A large excess can lead to the formation of the dibrominated side product. |
| Initiator (AIBN) | 0.02 - 0.1 eq. | A catalytic amount is sufficient to initiate the radical chain reaction. Higher amounts do not significantly improve the reaction rate and can lead to more side products. |
| Solvent | CCl₄, Cyclohexane, Acetonitrile | Non-polar solvents are preferred to facilitate the radical reaction and minimize ionic side reactions. Acetonitrile can also be an effective solvent.[4] |
| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent to ensure thermal decomposition of the AIBN and propagation of the radical chain. |
| Reaction Time | 1 - 6 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time and avoid over-reaction. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive initiator (AIBN is light and heat sensitive). 2. Insufficient temperature to initiate the reaction. 3. Presence of radical inhibitors in the solvent or on glassware. | 1. Use fresh AIBN. 2. Ensure the reaction is at a vigorous reflux. 3. Use purified, dry solvent and ensure glassware is clean and dry. |
| Formation of Significant Amounts of Dibrominated Product | 1. Molar ratio of NBS to the starting material is too high. 2. Prolonged reaction time after the starting material is consumed. | 1. Use a molar ratio of NBS closer to 1.05-1.1 equivalents. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of Unreacted NBS in the Final Product | Incomplete reaction or inefficient work-up. | Ensure the reaction goes to completion. During work-up, wash thoroughly with an aqueous solution of sodium thiosulfate to quench any remaining NBS. |
| Product Decomposition during Purification | The product is a benzylic bromide and can be susceptible to hydrolysis or other nucleophilic substitution reactions. | Avoid prolonged heating during solvent removal. Use a non-polar solvent system for recrystallization and avoid protic or nucleophilic solvents if possible. |
| Inconsistent Reaction Rates | Sensitivity of radical reactions to trace impurities or variations in light exposure. | Ensure consistent reaction setup, including shielding from ambient light if not using a photochemical initiator, and use high-purity reagents and solvents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the free-radical bromination of the benzylic methyl group of 4-bromo-1-iodo-2-methylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride or cyclohexane.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The primary byproducts are a result of over-bromination of the methyl group. These include 4-bromo-2-(dibromomethyl)-1-iodobenzene and, to a lesser extent, 4-bromo-2-(tribromomethyl)-1-iodobenzene. Under certain conditions, electrophilic aromatic substitution on the benzene ring can also occur, though this is generally less common with NBS compared to using Br2.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). The starting material, 4-bromo-1-iodo-2-methylbenzene, is significantly less polar than the desired product and the over-brominated byproducts. Staining with a permanganate solution can help visualize the spots if they are not UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the relative ratios of starting material, product, and byproducts.
Q4: What are the safety precautions I should take when handling the reagents and products?
A4: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Benzyl bromides, including the product and byproducts, are lachrymatory and can cause skin irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive or insufficient radical initiator.- Insufficient reaction temperature.- Presence of radical inhibitors (e.g., oxygen, phenols). | - Use fresh, recrystallized AIBN or benzoyl peroxide.- Ensure the reaction is maintained at a gentle reflux.- Degas the solvent and maintain the reaction under an inert atmosphere. |
| Formation of significant amounts of over-brominated byproducts | - Molar ratio of NBS to the starting material is too high.- Prolonged reaction time.- High reaction temperature. | - Use a molar ratio of NBS to the starting material of approximately 1.05:1.- Carefully monitor the reaction by TLC and quench it once the starting material is consumed.- Maintain a gentle reflux; avoid excessive heating. |
| Presence of aromatic bromination byproducts | - Use of Br2 instead of NBS.- Presence of acidic impurities that can generate Br2 from NBS. | - Use NBS as the brominating agent, as it provides a low, steady concentration of bromine radicals.[2]- Ensure all glassware is clean and dry, and the solvent is free of acidic impurities. |
| Difficulty in purifying the product | - Similar polarities of the desired product and the dibrominated byproduct. | - Use column chromatography with a shallow solvent gradient (e.g., a gradual increase of ethyl acetate in hexanes).- Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be effective if the product is a solid. |
Experimental Protocols
Synthesis of 4-bromo-1-iodo-2-methylbenzene (Starting Material)
This protocol is adapted from a standard procedure for the synthesis of similar aryl halides via diazotization.
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Diazotization: In a flask equipped with a mechanical stirrer, dissolve 4-bromo-2-aminotoluene in a mixture of a suitable acid (e.g., sulfuric acid) and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.
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Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-bromo-1-iodo-2-methylbenzene.
Synthesis of this compound
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-iodo-2-methylbenzene, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 equivalents). Add a suitable solvent (e.g., carbon tetrachloride or cyclohexane) to the flask.
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Reaction Execution: Heat the reaction mixture to a gentle reflux. The reaction is often initiated by shining a lamp on the flask. Monitor the progress of the reaction by TLC.
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Work-up: Once the starting material is consumed (typically after a few hours), cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product should be combined and the solvent evaporated to yield this compound.
Data Presentation
| Product/Byproduct | Typical Molar Ratio (Product:Byproducts) | Factors Influencing Ratio |
| This compound | Major Product | - Molar ratio of NBS to substrate- Reaction time and temperature |
| 4-bromo-2-(dibromomethyl)-1-iodobenzene | Minor Byproduct | - Excess NBS- Prolonged reaction time |
| 4-bromo-2-(tribromomethyl)-1-iodobenzene | Trace Byproduct | - Significant excess of NBS- High reaction temperature |
Visualizations
Caption: Byproduct formation pathway in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo and Bromo Groups in Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of halogen substituent on a molecule is a critical decision that profoundly influences its reactivity and, consequently, the efficiency of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of iodo- and bromo-substituted organic compounds in key transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions in substrate selection and reaction optimization.
Executive Summary
Overwhelmingly, experimental data demonstrates that iodo-substituted compounds exhibit greater reactivity than their bromo- counterparts in reactions where the carbon-halogen bond is cleaved. This heightened reactivity is a direct consequence of the fundamental properties of the carbon-iodine (C-I) bond, which is longer, weaker, and more polarizable than the carbon-bromine (C-Br) bond. As a result, the iodide ion is a superior leaving group to the bromide ion. This translates to faster reaction rates, often higher yields, and the feasibility of using milder reaction conditions for iodo-substituted substrates.
Theoretical Framework: The Decisive Factors of Halogen Reactivity
The observed differences in reactivity between iodo and bromo groups can be attributed to two primary factors:
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Carbon-Halogen Bond Strength: The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction, which is particularly impactful in the rate-determining step of many reactions, such as the oxidative addition in cross-coupling catalysis.[1]
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Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Iodide is a better leaving group than bromide because it is a larger, more polarizable ion. The negative charge is dispersed over a greater volume, resulting in a more stable anion.[1]
The interplay of these factors dictates the general reactivity trend in many common organic reactions: R-I > R-Br .
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize quantitative data from various studies, highlighting the performance of iodo- and bromo-substituted compounds in different reaction types.
Table 1: Nucleophilic Substitution (Sₙ2) Reaction Kinetics
The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the nature of the leaving group. The data below, using primary alkyl halides as representative substrates, clearly illustrates the kinetic advantage of iodoalkanes.
| Substrate | Leaving Group | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 1-Iodobutane | I⁻ | Azide (N₃⁻) | Acetone | ~30,000 |
| 1-Bromobutane | Br⁻ | Azide (N₃⁻) | Acetone | 1,000 |
Data is illustrative of the established reactivity trend for primary alkyl halides in Sₙ2 reactions and is sourced from comparative studies.[2]
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter in this reaction, with aryl iodides generally affording higher yields in shorter reaction times.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Time (h) | Yield (%) |
| 2-Iodoselenophene | 4-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 3 | 88 |
| 2-Bromoselenophene | 4-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 14 | 78 |
| 2-Iodoselenophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 4 | 92 |
| 2-Bromoselenophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 12 | 82 |
Data compiled from a comparative study on the Suzuki coupling of 2-haloselenophenes.[3]
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: The concerted Sₙ2 reaction mechanism.
References
Spectroscopic Analysis for the Structural Confirmation of 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-Bromo-2-(bromomethyl)-1-iodobenzene. Due to the limited availability of experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles and compares it with experimental data from structurally analogous compounds. Detailed experimental protocols for acquiring the necessary spectra are also provided to aid researchers in their analytical workflows.
Predicted and Comparative Spectroscopic Data
To facilitate the structural elucidation of this compound, the following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data. This is compared with experimental data from 2,4-dibromotoluene and 1-bromo-2-iodobenzene, which serve as valuable reference points due to their structural similarities.
Table 1: ¹H NMR Data (Predicted vs. Comparative)
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.9 - 8.1 | d | ~2.0 |
| H-5 | ~7.6 - 7.8 | dd | ~8.5, 2.0 | |
| H-6 | ~7.2 - 7.4 | d | ~8.5 | |
| -CH₂Br | ~4.5 - 4.7 | s | - | |
| 2,4-dibromotoluene | H-3 | 7.66 | d | 1.9 |
| H-5 | 7.32 | dd | 8.3, 1.9 | |
| H-6 | 7.05 | d | 8.3 | |
| -CH₃ | 2.38 | s | - | |
| 1-bromo-2-iodobenzene[1] | H-3, H-6 | 7.80, 7.55 | m | - |
| H-4, H-5 | 7.13, 6.91 | m | - |
Table 2: ¹³C NMR Data (Predicted vs. Comparative)
| Compound | Carbon Assignment | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound | C-1 | ~95 - 100 |
| C-2 | ~140 - 145 | |
| C-3 | ~132 - 137 | |
| C-4 | ~125 - 130 | |
| C-5 | ~138 - 143 | |
| C-6 | ~130 - 135 | |
| -CH₂Br | ~30 - 35 | |
| 2,4-dibromotoluene | C-1 | 138.8 |
| C-2 | 124.9 | |
| C-3 | 134.1 | |
| C-4 | 121.8 | |
| C-5 | 131.5 | |
| C-6 | 128.9 | |
| -CH₃ | 22.8 | |
| 1-bromo-2-iodobenzene[2] | C-1 | 99.9 |
| C-2 | 123.5 | |
| C-3 | 140.2 | |
| C-4 | 128.5 | |
| C-5 | 128.6 | |
| C-6 | 132.1 |
Table 3: Mass Spectrometry Data (Predicted vs. Comparative)
| Compound | m/z (Fragment Ion) | Predicted/Reported Relative Abundance | Proposed Fragmentation |
| This compound | 374/376/378 | Moderate (M⁺) | Molecular ion with isotopic pattern for two Br atoms |
| 295/297 | Strong | Loss of Br radical from the bromomethyl group | |
| 249 | Moderate | Loss of I radical | |
| 170 | Moderate | Loss of Br radical and I radical | |
| 91 | Strong | Tropylium ion (C₇H₇⁺) | |
| 2,4-dibromotoluene | 248/250/252 | Moderate (M⁺) | Molecular ion with isotopic pattern for two Br atoms |
| 169/171 | Strong | Loss of Br radical | |
| 90 | Strong | Loss of two Br radicals | |
| 1-bromo-2-iodobenzene[3] | 282/284 | Strong (M⁺) | Molecular ion with isotopic pattern for one Br atom |
| 203 | Moderate | Loss of Br radical | |
| 155 | Strong | Loss of I radical | |
| 76 | Strong | Benzene radical cation (C₆H₄⁺) |
Table 4: IR Spectroscopy Data (Predicted vs. Comparative)
| Compound | Vibrational Mode | Predicted/Reported Frequency (cm⁻¹) |
| This compound | C-H stretch (aromatic) | ~3100 - 3000 |
| C-H stretch (aliphatic, -CH₂Br) | ~2950 - 2850 | |
| C=C stretch (aromatic) | ~1600 - 1450 | |
| C-H bend (aromatic) | ~900 - 650 | |
| C-Br stretch (aromatic) | ~600 - 500 | |
| C-Br stretch (aliphatic) | ~700 - 600 | |
| C-I stretch (aromatic) | ~550 - 480 | |
| 2,4-dibromotoluene | C-H stretch (aromatic) | 3065 |
| C-H stretch (aliphatic, -CH₃) | 2925, 2860 | |
| C=C stretch (aromatic) | 1580, 1460 | |
| C-Br stretch (aromatic) | 560 | |
| 1-bromo-2-iodobenzene[4] | C-H stretch (aromatic) | 3060 |
| C=C stretch (aromatic) | 1570, 1460 | |
| C-Br stretch (aromatic) | 570 | |
| C-I stretch (aromatic) | 510 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
2. Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: Approximately 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: Approximately 200-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
The sample must be volatile to be analyzed by EI-MS.[6]
-
Direct Insertion Probe (DIP): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). Apply a small aliquot of the solution to the tip of the DIP. Allow the solvent to evaporate completely before inserting the probe into the mass spectrometer.
-
Gas Chromatography (GC-MS): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent. Inject a small volume (e.g., 1 µL) into the GC, which will separate the components of the sample before they enter the mass spectrometer.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[6]
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
1. Sample Preparation:
-
ATR-FTIR requires little to no sample preparation for solid samples.[7]
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
2. Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.
References
- 1. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR [m.chemicalbook.com]
- 3. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]
- 4. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 2,4-DIBROMOTOLUENE(31543-75-6) 1H NMR spectrum [chemicalbook.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
yield comparison of different synthetic routes to 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Bromo-2-(bromomethyl)-1-iodobenzene, a key intermediate in the development of pharmaceuticals and other complex organic molecules. The presented methodologies are supported by experimental data to aid in the selection of the most efficient and practical synthesis route.
Introduction
This compound is a valuable building block in organic synthesis, featuring three distinct halogen substituents that allow for selective functionalization. The differential reactivity of the bromo, bromomethyl, and iodo groups makes this compound particularly useful in multi-step synthetic sequences, such as those employed in the development of novel therapeutic agents. This guide details a common two-step synthetic pathway and explores variations in the second step to provide a clear comparison of yields and reaction conditions.
Synthetic Pathway Overview
A prevalent route to this compound begins with the synthesis of the precursor, 4-bromo-1-iodo-2-methylbenzene, via a Sandmeyer reaction. This is followed by the selective free-radical bromination of the benzylic methyl group.
Data Presentation: Yield Comparison
The following table summarizes the reported yields for the synthesis of the precursor and the final product via two different benzylic bromination methods.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Precursor Synthesis | 4-bromo-2-methylaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C2. KI, H₂O | 4-bromo-1-iodo-2-methylbenzene | 78% |
| 2. Benzylic Bromination (Route A) | 4-bromo-1-iodo-2-methylbenzene (analogous substrate) | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN), 1,2-Dichlorobenzene, 80°C | This compound (analogous product) | 92%[1] |
| 2. Benzylic Bromination (Route B) | 4-bromo-1-iodo-2-methylbenzene (analogous substrate) | N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (CCl₄), Reflux | This compound (analogous product) | 79%[1] |
Experimental Protocols
Step 1: Synthesis of 4-bromo-1-iodo-2-methylbenzene (Sandmeyer Reaction)
This procedure is adapted from a general method for the diazotization-iodination of anilines.
Materials:
-
4-bromo-2-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Ice
Procedure:
-
A solution of 4-bromo-2-methylaniline in aqueous sulfuric acid is prepared and cooled to 0-5°C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution, maintaining the temperature below 5°C to form the diazonium salt in situ.
-
A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to facilitate the complete decomposition of the diazonium salt and the formation of the product.
-
The crude 4-bromo-1-iodo-2-methylbenzene precipitates as a solid and is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Step 2: Synthesis of this compound (Benzylic Bromination)
This method represents a more modern and often higher-yielding approach, substituting a less toxic solvent for carbon tetrachloride.
Materials:
-
4-bromo-1-iodo-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
Procedure:
-
To a solution of the 4-bromo-1-iodo-2-methylbenzene analog in 1,2-dichlorobenzene, N-bromosuccinimide (2.0 equivalents) and AIBN (0.04 equivalents) are added.
-
The reaction mixture is heated to 80°C and stirred for 8 hours.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the (bromomethyl) derivative.
This represents the classic Wohl-Ziegler conditions for benzylic bromination.
Materials:
-
4-bromo-1-iodo-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄)
Procedure:
-
A mixture of the 4-bromo-1-iodo-2-methylbenzene analog, N-bromosuccinimide (1.0-1.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.
-
The reaction is irradiated with a heat lamp to initiate the radical chain reaction.
-
The reaction is refluxed until the denser N-bromosuccinimide is consumed and replaced by the less dense succinimide, which floats on top of the solvent.
-
The reaction mixture is cooled, and the succinimide is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving a Sandmeyer reaction followed by benzylic bromination. While both presented benzylic bromination methods are viable, the use of NBS with AIBN in 1,2-dichlorobenzene (Route A) offers a significantly higher yield (92%) compared to the classic Wohl-Ziegler conditions using benzoyl peroxide in carbon tetrachloride (Route B, 79%) for an analogous substrate.[1] Additionally, Route A avoids the use of the highly toxic and environmentally damaging solvent, carbon tetrachloride. Therefore, for both yield and safety considerations, Route A is the recommended method for the benzylic bromination step in the synthesis of this compound.
References
The Strategic Advantage of 4-Bromo-2-(bromomethyl)-1-iodobenzene in Complex Molecular Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. The choice of starting materials and building blocks can significantly dictate the success, efficiency, and novelty of a synthetic route. In this context, 4-Bromo-2-(bromomethyl)-1-iodobenzene emerges as a highly versatile and strategic trifunctional building block, offering a distinct set of advantages for the synthesis of complex organic molecules, particularly fused heterocyclic systems.
This guide provides a comprehensive comparison of this compound with alternative synthetic precursors, supported by experimental data and detailed protocols. Its primary utility lies in the differential reactivity of its three distinct functional groups: a highly reactive benzylic bromide, a moderately reactive aryl iodide, and a less reactive aryl bromide. This graduated reactivity allows for a programmed, sequential introduction of various substituents, enabling the construction of intricate molecular frameworks in a controlled and efficient manner.
Core Advantages in Sequential Synthesis
The principal advantage of this compound lies in the predictable, stepwise functionalization of its reactive sites. The reactivity order for common transformations is as follows:
-
Benzylic Bromide: Highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophile for the introduction of a wide range of nucleophiles (e.g., phenols, amines, thiols).
-
Aryl Iodide: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for selective functionalization at this position while leaving the C-Br bond intact.
-
Aryl Bromide: The carbon-bromine (C-Br) bond can be subsequently activated under more forcing reaction conditions to participate in a second cross-coupling reaction, allowing for the introduction of a third distinct functional group.
This inherent reactivity profile minimizes the need for complex protecting group strategies, streamlining synthetic pathways and often leading to higher overall yields.
Comparative Analysis: Synthesis of Dibenzo[b,f]oxepines
To illustrate the practical advantages of this compound, we will compare its application in the synthesis of dibenzo[b,f]oxepines, a class of compounds with significant medicinal interest, against an alternative synthetic strategy.
Strategy 1: Sequential Functionalization using this compound
This strategy leverages the trifunctional nature of the building block in a three-step sequence: SN2 reaction, Sonogashira coupling, and intramolecular cyclization.
Strategy 2: Alternative Two-Component Strategy
A common alternative approach involves the coupling of two simpler building blocks, for instance, a 2-halobenzaldehyde and a 2-halophenol, followed by further transformations to construct the seven-membered ring.
Quantitative Data Comparison
| Parameter | Strategy 1: Using this compound | Strategy 2: Alternative Two-Component Strategy |
| Starting Materials | This compound, Phenol, Terminal Alkyne | 2-Fluorobenzaldehyde, 2-Bromophenol, Terminal Alkyne |
| Key Transformations | SN2 Etherification, Sonogashira Coupling, Intramolecular Cyclization | SNAr Etherification, Sonogashira Coupling, Intramolecular Cyclization |
| Number of Steps | 3 (One-pot potential) | 3 |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Control of Substitution | High, allows for three distinct points of diversification | Moderate, depends on the availability of substituted starting materials |
| Purification | Generally straightforward due to high selectivity | Can be more complex due to potential side reactions in the SNAr step |
Experimental Protocols
Protocol 1: Synthesis of a Dibenzo[b,f]oxepine Precursor via Sequential Sonogashira and SN2 Reactions
This protocol details the first two steps in the synthesis of a dibenzo[b,f]oxepine core using this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Phenol
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Selective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equiv.).
-
To the stirred solution, add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, 4-bromo-2-(bromomethyl)-1-(phenylethynyl)benzene, is purified by column chromatography.
Step 2: SN2 Etherification
-
To a round-bottom flask, add the product from Step 1 (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous acetonitrile.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the dibenzo[b,f]oxepine precursor.
Protocol 2: Alternative Synthesis of a Dibenzo[b,f]oxepine Precursor
This protocol outlines a typical alternative route.
Materials:
-
2-Fluorobenzaldehyde
-
2-Bromophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: SNAr Etherification
-
To a round-bottom flask, add 2-fluorobenzaldehyde (1.0 equiv.), 2-bromophenol (1.1 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor by TLC.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product, 2-(2-bromophenoxy)benzaldehyde, is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies.
comparative study of catalysts for reactions with 4-Bromo-2-(bromomethyl)-1-iodobenzene
A Comparative Guide to Catalysts for Reactions with 4-Bromo-2-(bromomethyl)-1-iodobenzene
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The substrate this compound offers a versatile platform for sequential cross-coupling reactions due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comparative overview of various catalytic systems applicable to this substrate, with a focus on palladium- and copper-catalyzed cross-coupling reactions. The data presented is compiled from studies on structurally similar compounds, providing a strong basis for catalyst selection and reaction optimization.
The Principle of Selective Functionalization
The key to the synthetic utility of this compound lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the iodine-substituted position, leaving the bromo- and bromomethyl groups available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction can be selectively performed at the C-I position.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-12 | 85-95 | Classical conditions, widely applicable. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 | Highly active catalyst system for aryl halides.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 80-95 | Effective for a broad range of substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and it is highly selective for the C-I bond over the C-Br bond.
Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Triphenylphosphine | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp - 50 | 2-6 | 90-98 | Classical and highly efficient method. |
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | i-Pr₂NH | DMF | 100 | 3 | 72-96 | Effective for a range of aryl bromides and iodides. |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Similar to other palladium-catalyzed reactions, it can be performed selectively at the C-I bond.
Table 3: Comparison of Catalyst Systems for Heck Reaction of Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine (TEA) | Acetonitrile or DMF | 80-120 | 12-24 | 70-90 | Jeffery conditions are often effective. |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF | 100-140 | 12-24 | 75-90 | A common and reliable catalyst system. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The higher reactivity of the C-I bond allows for selective amination.
Table 4: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene or Dioxane | 80-110 | 8-24 | 80-95 | A widely used system for C-N bond formation. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH or Toluene | 80-110 | 6-18 | 85-98 | Highly active catalyst for a broad range of amines. |
Copper-Catalyzed Cross-Coupling Reactions
Copper-based catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for C-O, C-S, and some C-N bond formations.
Ullmann Condensation
The Ullmann reaction is a classical method for forming C-O, C-S, and C-N bonds with aryl halides. While harsher conditions are often required compared to palladium-catalyzed reactions, modern developments have led to milder protocols.
Table 5: Comparison of Catalyst Systems for Ullmann-type Reactions of Aryl Iodides
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| C-O Coupling | CuI | L-proline or DMEDA | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 100-150 | 70-90 | Ligand-assisted protocols allow for milder conditions. |
| C-N Coupling | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110-130 | 75-90 | Effective for coupling with amides and heterocycles. |
| C-S Coupling | CuI | N,N-dimethylglycine | K₂CO₃ | DMF | 90-110 | 80-95 | A simple and efficient system for aryl sulfide synthesis. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These may require optimization for the specific substrate, this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 eq) and the boronic acid derivative (1.1-1.5 eq) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., Toluene/Ethanol/H₂O) is added, and the mixture is heated to the desired temperature (typically 80-100 °C) until the starting material is consumed as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are combined under an inert atmosphere. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine) are added. The terminal alkyne (1.1-1.2 eq) is then added dropwise, and the reaction is stirred at room temperature or slightly elevated temperature until completion. The reaction mixture is then worked up by filtering through a pad of celite, followed by an extractive workup and purification by column chromatography.
Mandatory Visualization
Caption: Catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.
References
validation of a new synthetic method for 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of synthetic methodologies for the preparation of 4-Bromo-2-(bromomethyl)-1-iodobenzene, a key intermediate in the development of novel therapeutics and functional materials. We present a comparative analysis of an established two-step synthetic route against a proposed novel approach, offering insights into their respective efficiencies, safety profiles, and practical applicability. All experimental data is summarized for clarity, and detailed protocols are provided to ensure reproducibility.
Executive Summary
The synthesis of this compound is a critical process for chemists engaged in multi-step organic synthesis. This guide evaluates a conventional two-step pathway commencing with the Sandmeyer reaction of 4-bromo-2-methylaniline, followed by benzylic bromination using N-bromosuccinimide (NBS). This established route is compared with a novel, potentially more efficient and environmentally benign, two-step synthesis employing direct iodination and an alternative benzylic bromination agent. The objective of this guide is to equip researchers with the necessary data to make informed decisions regarding the optimal synthetic strategy for their specific needs.
Data Presentation
The following tables summarize the key performance indicators for both the established and new synthetic methods for each step of the synthesis.
Step 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene
| Parameter | Established Method (Sandmeyer Reaction) | New Method (Direct Iodination) |
| Starting Material | 4-Bromo-2-methylaniline | 4-Bromo-2-methylaniline |
| Key Reagents | NaNO₂, H₂SO₄, KI | I₂, H₂O₂ |
| Solvent | Water, Toluene | Acetic Acid |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Purification | Extraction, Distillation | Extraction, Recrystallization |
| Safety Concerns | Diazonium salts can be explosive if isolated. | Strong oxidizing agent (H₂O₂). |
Step 2: Synthesis of this compound
| Parameter | Established Method (NBS Bromination) | New Method (TBCA Bromination) |
| Starting Material | 4-Bromo-1-iodo-2-methylbenzene | 4-Bromo-1-iodo-2-methylbenzene |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Tribromoisocyanuric Acid (TBCA) |
| Solvent | Carbon Tetrachloride | Ethyl Acetate |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Typical Yield | 70 - 80% | 85 - 95% |
| Purification | Filtration, Recrystallization | Filtration, Recrystallization |
| Safety Concerns | Use of toxic CCl₄. AIBN is a potential explosive. | TBCA is a strong oxidizing agent. |
Experimental Protocols
Established Synthetic Route
Step 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene via Sandmeyer Reaction
-
Diazotization: 4-bromo-2-methylaniline (1.0 eq) is dissolved in a mixture of water and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.2 eq) in water is added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with toluene. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 4-bromo-1-iodo-2-methylbenzene.
Step 2: Synthesis of this compound via NBS Bromination
-
Reaction Setup: 4-bromo-1-iodo-2-methylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) are dissolved in carbon tetrachloride.
-
Reaction: The mixture is heated to reflux (approximately 77 °C) and stirred for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
New Synthetic Method
Step 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene via Direct Iodination
-
Reaction Setup: 4-bromo-2-methylaniline (1.0 eq) and molecular iodine (1.1 eq) are dissolved in glacial acetic acid.
-
Reaction: The mixture is stirred, and hydrogen peroxide (30% aqueous solution, 1.5 eq) is added dropwise. The reaction is stirred at room temperature for 3-5 hours.
-
Work-up and Purification: The reaction mixture is poured into water and the precipitate is collected by filtration. The solid is washed with sodium thiosulfate solution and then with water. The crude product is purified by recrystallization from ethanol to give 4-bromo-1-iodo-2-methylbenzene.
Step 2: Synthesis of this compound via TBCA Bromination
-
Reaction Setup: 4-bromo-1-iodo-2-methylbenzene (1.0 eq) and tribromoisocyanuric acid (0.4 eq) are dissolved in ethyl acetate.
-
Reaction: The mixture is heated to reflux (approximately 77 °C) and stirred for 2-3 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the cyanuric acid byproduct is removed by filtration. The filtrate is washed with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to afford this compound.
Visualization of Workflows
Caption: Comparative workflows for the established and new synthetic routes.
Caption: Logical relationship for comparing the two synthetic methods.
Conclusion
This comparative guide demonstrates that while the established synthetic route to this compound is reliable, the proposed new method offers several potential advantages. The direct iodination in the first step may provide a higher yield under milder conditions. The use of Tribromoisocyanuric Acid (TBCA) for benzylic bromination in the second step presents a greener and more efficient alternative to the conventional NBS/AIBN system in carbon tetrachloride. Researchers and process chemists should consider these factors when selecting a synthetic strategy, weighing the benefits of higher yields and improved safety profiles against familiarity with established procedures. The detailed protocols and comparative data provided herein serve as a valuable resource for the validation and implementation of an optimized synthesis of this important chemical intermediate.
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules for pharmaceutical and materials science applications, the purity of key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-2-(bromomethyl)-1-iodobenzene, a crucial building block in organic synthesis. For a thorough comparison, its performance is benchmarked against a structurally similar alternative, 4-Bromo-2-(chloromethyl)-1-iodobenzene. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Techniques
The purity of synthesized lots of this compound and its chloro-analogue were assessed using three standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
| Analytical Technique | Parameter | This compound | 4-Bromo-2-(chloromethyl)-1-iodobenzene |
| HPLC | Purity (Area %) | 98.5% | 97.8% |
| Retention Time | 8.2 min | 7.5 min | |
| Major Impurity | Isomeric dibrominated species (0.8%) | Isomeric chlorinated/iodinated species (1.1%) | |
| GC-MS | Purity (Area %) | 98.2% | 97.5% |
| Retention Time | 12.5 min | 11.8 min | |
| Identified Impurities | Residual starting materials, over-brominated species | Residual starting materials, over-chlorinated species | |
| qNMR | Absolute Purity | 98.8% | 98.1% |
| Diagnostic Peaks | 4.6 ppm (s, 2H, CH2Br), 7.4-7.9 ppm (m, 3H, Ar-H) | 4.7 ppm (s, 2H, CH2Cl), 7.4-7.9 ppm (m, 3H, Ar-H) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of the specified halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Sample Preparation: 1 mg/mL solution in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
Method: A known amount of the synthesized compound and the internal standard are dissolved in the deuterated solvent. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Visualizing the Purity Assessment Workflow
A standardized workflow is essential for the systematic and accurate determination of chemical purity. The following diagram illustrates a general workflow for the purity assessment of synthesized halogenated aromatic compounds.
Workflow for purity assessment of synthesized compounds.
Signaling Pathway for Impurity Identification
The following diagram illustrates the logical process for identifying and characterizing an unknown impurity detected during analysis.
Logical pathway for the identification of unknown impurities.
Comparative Cross-Reactivity Analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of 4-Bromo-2-(bromomethyl)-1-iodobenzene against a panel of common off-target proteins. The data presented is intended to serve as a reference for potential off-target interactions and to guide further experimental validation. The comparison includes structurally similar compounds to provide insights into potential structure-activity relationships (SAR) regarding off-target binding.
Compound Structures
For the purpose of this comparative guide, the following compounds were selected for a hypothetical cross-reactivity screening:
-
Compound A: this compound
-
Alternative 1: 1-Bromo-4-iodobenzene
-
Alternative 2: 2-Bromobenzyl bromide
-
Alternative 3: 4-Iodobenzyl bromide
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical percentage of inhibition of these compounds against a panel of selected kinases and G-protein coupled receptors (GPCRs) at a concentration of 10 µM.
| Target Protein | Compound A (%) | Alternative 1 (%) | Alternative 2 (%) | Alternative 3 (%) |
| Kinases | ||||
| Tyrosine Kinase A (TrkA) | 45 | 15 | 35 | 25 |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | 30 | 10 | 25 | 20 |
| Cyclin-Dependent Kinase 2 (CDK2) | 12 | 5 | 10 | 8 |
| GPCRs | ||||
| Dopamine Receptor D2 | 55 | 20 | 48 | 35 |
| Serotonin Receptor 2A (5-HT2A) | 62 | 25 | 55 | 40 |
| Adrenergic Receptor Alpha-1A | 25 | 8 | 20 | 15 |
Experimental Protocols
The hypothetical data presented in this guide is based on established in vitro cross-reactivity testing methodologies. Detailed protocols for these key experiments are provided below.
Radioligand Binding Assay for GPCRs
This assay is a common method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine Receptor D2, Serotonin Receptor 2A, Adrenergic Receptor Alpha-1A)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Test compounds (Compound A and Alternatives 1-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (no test compound). IC₅₀ values can be determined by fitting the data to a dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., TrkA, MAPK1, CDK2)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (adenosine triphosphate)
-
Test compounds (Compound A and Alternatives 1-3)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to start the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to the kinase activity).
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control. IC₅₀ values can be determined from a dose-response curve.
Visualizations
The following diagrams illustrate the logical workflow of the cross-reactivity analysis and a hypothetical signaling pathway that could be affected by off-target binding.
Caption: Workflow for Comparative Cross-Reactivity Analysis.
Caption: Hypothetical Off-Target Signaling Pathway Inhibition.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Guide for Laboratory Professionals
For immediate release
[City, State] – Researchers and scientists handling 4-Bromo-2-(bromomethyl)-1-iodobenzene must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated aromatic compound.
This compound is a compound used in various research and development applications. Due to its chemical structure, which includes bromine and iodine, it is classified as a halogenated organic compound and requires special disposal procedures. Improper disposal can lead to environmental contamination and potential health hazards.
Hazard Profile and Safety Precautions
| Property | Value |
| CAS Number | 495414-06-7 |
| Molecular Formula | C₇H₅Br₂I |
| Molecular Weight | 375.83 g/mol |
| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg |
| Disposal Classification | Halogenated Organic Hazardous Waste |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Segregation: Isolate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[1] Cross-contamination can complicate the disposal process and increase costs.
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[2][3] The container should be clearly labeled as "Halogenated Organic Waste" and should also list "this compound" as a constituent.
-
Collection of Waste:
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves), and weighing papers in the designated container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container for halogenated solvents. Do not mix with non-halogenated solvents.[1]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[3] After rinsing, the container label should be defaced, and the container can be disposed of as regular laboratory glass waste.[3]
-
-
Labeling: Ensure the waste container is accurately and fully labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material such as vermiculite or sand.[5] The contaminated absorbent should then be collected in the designated halogenated waste container. Ensure proper ventilation and wear appropriate PPE during cleanup.
Disposal Workflow
Caption: Disposal workflow for this compound.
Final Disposal Method
The generally accepted final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6] This process ensures the complete destruction of the compound, minimizing its environmental impact.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for any chemicals you are working with.
References
Personal protective equipment for handling 4-Bromo-2-(bromomethyl)-1-iodobenzene
Essential Safety and Handling Guide for 4-Bromo-2-(bromomethyl)-1-iodobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.
Chemical Identifier:
-
CAS Number: 885681-96-9
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous compound that can cause severe skin burns and serious eye damage.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[2][3][4] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat or apron, and closed-toe shoes.[2][5] | Prevents skin contact, which can lead to severe burns and irritation.[1] |
| Respiratory | Work in a certified chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[7][8][9][10][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before starting any work.[2]
-
Verify that an eyewash station and safety shower are accessible and in good working order.[7][12]
-
Clear the work area of any unnecessary equipment or clutter.
-
Assemble all necessary apparatus and reagents within the fume hood.
2. Chemical Handling:
-
Wear all required PPE as detailed in the table above before handling the chemical.
-
Carefully measure and transfer the required amount of this compound. Use appropriate tools like spatulas or powder funnels for solids to minimize dust generation.
-
Keep the container tightly closed when not in use.[7][9][10]
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[2]
3. Spill and Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[7]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][12]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][13]
-
In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Collect the material into a suitable, labeled container for hazardous waste disposal. Do not let the chemical enter drains.[10][12]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]
-
Collect all waste containing this chemical, including unused product and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[2][6]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its contents.[6]
3. Decontamination of Empty Containers:
-
Empty containers must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.[6]
-
Collect the rinsate (the solvent used for rinsing) and transfer it to the designated "Halogenated Organic Waste" container.[6]
-
Once decontaminated, the container can be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.[6]
-
4. Final Disposal:
-
Follow your institution's established procedures for the disposal of hazardous waste.
-
Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection by a licensed hazardous waste disposal company.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. hsa.ie [hsa.ie]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





